Panadiplon
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGOFCLSWVVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869698 | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124423-84-3 | |
| Record name | Panadiplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panadiplon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANADIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Panadiplon's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that exerts its pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. It acts as a high-affinity partial agonist at the benzodiazepine (B76468) binding site, exhibiting a degree of selectivity for α5-containing receptor subtypes over those containing the α1 subunit. This profile suggests a potential for anxiolysis with a reduced sedative and amnestic side-effect profile compared to non-selective benzodiazepine full agonists. This technical guide provides a comprehensive overview of this compound's mechanism of action, including its interaction with GABA-A receptors, relevant experimental protocols for its characterization, and an exploration of the downstream signaling pathways. Due to the discontinuation of its clinical development, publicly available quantitative data on this compound's binding affinity and efficacy are limited. Therefore, where specific data for this compound is unavailable, this guide presents data for analogous α-subtype selective benzodiazepine site ligands to provide a comparative context.
Introduction to this compound and GABA-A Receptors
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties.
This compound is a quinoxalinone derivative that was developed as an anxiolytic.[1] It interacts with the benzodiazepine binding site on the GABA-A receptor, which is located at the interface of the α and γ subunits. Unlike classical benzodiazepines, which are typically full agonists, this compound is a partial agonist. This means that it produces a submaximal response compared to a full agonist, even at saturating concentrations. Furthermore, this compound displays selectivity for GABA-A receptors containing the α5 subunit, which are highly expressed in the hippocampus and are implicated in learning and memory processes.[2][3] This α5-selectivity was a key feature in its development, aiming to separate the anxiolytic effects (thought to be mediated by α2/α3 subunits) from the sedative and amnestic effects associated with α1 subunit modulation.
Quantitative Pharmacological Profile
Table 1: Comparative Binding Affinities (Ki, nM) of α-Subtype Selective Ligands at Recombinant Human GABA-A Receptors
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Zolpidem (α1-selective) | 15 | 290 | 450 | 590 | [4] |
| L-838,417 (α1-sparing) | 28 | 0.77 | 0.69 | 2.5 | [5] |
| Basmisanil (α5-inverse agonist) | 4.3 | 4.9 | 3.7 | 0.4 |
Note: This table illustrates the concept of subtype selectivity. This compound is reported to have high affinity and selectivity for α5-containing receptors over α1-containing receptors.
Table 2: Comparative Functional Potentiation (EC50, nM and % Max Potentiation) of α-Subtype Selective Ligands at Recombinant Human GABA-A Receptors
| Compound | Subtype | EC50 (nM) | Max Potentiation (%) | Reference |
| Diazepam (Non-selective) | α1β2γ2 | 30 | 150 | |
| α2β2γ2 | 20 | 200 | ||
| α3β2γ2 | 25 | 180 | ||
| α5β2γ2 | 40 | 120 | ||
| TP003 (α3-selective agonist) | α3β3γ2 | 1.4 | 83 |
Note: This table demonstrates the functional consequences of ligand binding. As a partial agonist, this compound would be expected to produce a lower maximal potentiation of the GABA response compared to a full agonist like diazepam.
Signaling Pathways
The primary mechanism of action of this compound is the allosteric potentiation of GABA-A receptor function. This leads to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The α5-containing GABA-A receptors, for which this compound shows selectivity, are predominantly located extrasynaptically and are involved in tonic inhibition. A key aspect of their regulation involves their interaction with the actin-binding protein radixin (B1174762), which anchors these receptors to the cytoskeleton.
The RhoA/ROCK signaling pathway can phosphorylate radixin, leading to the uncoupling of α5-containing GABA-A receptors from the actin cytoskeleton. This process can influence receptor trafficking and the balance between extrasynaptic and synaptic receptor populations, thereby modulating neuronal plasticity.
Experimental Protocols
The following protocols are standard methods used to characterize the interaction of ligands like this compound with GABA-A receptors.
Radioligand Binding Assay ([3H]Flumazenil Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on GABA-A receptors.
Materials:
-
Radioligand: [3H]Flumazenil
-
Receptor Source: Membranes prepared from rat brain tissue or from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinand: 10 µM Diazepam.
-
Test Compound: this compound or other ligands of interest.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g to remove nuclei and debris. Centrifuge the supernatant at 20,000-40,000 x g to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add assay buffer, [3H]Flumazenil (at a final concentration near its Kd, typically 1-2 nM), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding determinand (10 µM Diazepam), [3H]Flumazenil, and the membrane preparation.
-
Competition: Add the test compound at various concentrations, [3H]Flumazenil, and the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C or room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional potentiation of GABA-evoked currents by a test compound in Xenopus oocytes expressing recombinant GABA-A receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for GABA-A receptor subunits (e.g., αx, βy, γz).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.
-
GABA solutions of various concentrations.
-
Test compound solutions.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Data Acquisition: Record the potentiation of the GABA-evoked current by the test compound.
-
Data Analysis: Construct concentration-response curves by plotting the percentage potentiation against the log concentration of the test compound to determine the EC50 and maximal potentiation.
Toxicological Profile: Hepatotoxicity
The clinical development of this compound was halted due to evidence of liver damage in both animals and human trials. The mechanism of this hepatotoxicity is thought to be idiosyncratic and related to its metabolism.
Mechanism of this compound-Induced Hepatotoxicity:
-
Metabolism: this compound is metabolized to a carboxylic acid derivative, cyclopropane (B1198618) carboxylic acid.
-
Mitochondrial Dysfunction: This metabolite inhibits mitochondrial fatty acid β-oxidation.
-
Depletion of Coenzyme A and Carnitine: The carboxylic acid metabolite is believed to form unusual acyl derivatives, leading to a depletion of hepatic coenzyme A and carnitine.
-
Disruption of Intermediary Metabolism: This results in glycogen (B147801) depletion and disruption of glucose homeostasis.
-
Sensitization to Cellular Stress: While these metabolic disruptions may not directly cause cell death, they render hepatocytes more susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.
Conclusion
This compound is a high-affinity partial agonist at the benzodiazepine site of GABA-A receptors, with a preference for α5-containing subtypes. Its mechanism of action involves the positive allosteric modulation of the receptor, enhancing the inhibitory effects of GABA. While specific quantitative data on its binding and functional profile are scarce, its characterization can be achieved through standard radioligand binding and electrophysiological techniques. The downstream signaling of this compound is primarily mediated by increased chloride conductance, leading to neuronal hyperpolarization. Its interaction with α5-containing receptors also implicates a role in the modulation of extrasynaptic tonic inhibition and neuronal plasticity through pathways involving the cytoskeletal anchoring protein radixin. The idiosyncratic hepatotoxicity associated with a metabolite of this compound ultimately led to the cessation of its clinical development, providing a cautionary tale for drug development professionals. Further research on subtype-selective GABA-A receptor modulators continues to be an active area of investigation for the development of novel therapeutics with improved side-effect profiles.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated radixin is essential for GABAA receptor α5 subunit anchoring at the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radixin regulates synaptic GABAA receptor density and is essential for (…) - ENS - Départment de biologie [bio.ens.psl.eu]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Panadiplon: A Technical Guide for the Nonbenzodiazepine Anxiolytic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panadiplon (U-78875) is a novel quinoxalinone derivative that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed as a nonbenzodiazepine anxiolytic, it demonstrated potent anxiolytic effects with a reduced sedative and amnestic profile compared to traditional benzodiazepines in preclinical studies.[1][3] However, the clinical development of this compound was terminated during Phase I trials due to observations of hepatotoxicity in human subjects.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental findings that defined its therapeutic potential and ultimate discontinuation. Particular emphasis is placed on the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
The search for anxiolytic agents with improved side-effect profiles over classic benzodiazepines has been a significant focus of neuropharmacology research. Nonbenzodiazepine anxiolytics, a structurally diverse class of compounds, aim to achieve anxiolysis with minimal sedation, cognitive impairment, and potential for dependence.[5] this compound emerged as a promising candidate in this class, exhibiting a distinct pharmacological profile as a partial agonist at the GABA-A receptor.[1][2] This document serves as a technical resource, consolidating the available scientific information on this compound for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anxiolytic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, it binds to the benzodiazepine (B76468) site on the GABA-A receptor complex and enhances the effect of GABA, but to a lesser degree than full agonists like diazepam.[1][3] This partial agonism is believed to contribute to its favorable preclinical profile of potent anxiolysis with reduced sedation.[3]
GABA-A Receptor Signaling Pathway
The binding of this compound to the GABA-A receptor potentiates the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Quantitative Data
Due to the early termination of its development, publicly available quantitative data for this compound is limited. The following tables summarize the known information.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | α5-containing | Exhibits selectivity | [6] |
| This compound | α1-containing | Lower affinity vs α5 | [6] |
| Diazepam | α1β2γ2 | ~4 | [7][8] |
| Diazepam | α2β2γ2 | ~4 | [7][8] |
| Diazepam | α3β2γ2 | ~6 | [7][8] |
| Diazepam | α5β2γ2 | ~3 | [7][8] |
| Note: Specific Ki values for this compound across various alpha subtypes are not readily available in the public domain. Data for Diazepam is provided for comparative context. |
Table 2: Pharmacokinetic Parameters
| Species | Parameter | Value | Reference |
| Human | Half-life (t1/2) | Data not available | |
| Bioavailability (F) | Data not available | ||
| Clearance (CL) | Data not available | ||
| Rat | Half-life (t1/2) | Data not available | |
| Bioavailability (F) | Data not available | ||
| Clearance (CL) | Data not available | ||
| Dog | Half-life (t1/2) | Data not available | |
| Bioavailability (F) | Data not available | ||
| Clearance (CL) | Data not available | ||
| Note: Comprehensive pharmacokinetic data for this compound in humans and preclinical species are not publicly accessible. |
Table 3: Preclinical Anxiolytic Efficacy
| Model | Species | This compound Dose | Effect | Reference |
| Vogel Conflict Test | Rat | 1-3 mg/kg, i.p. | Anticonflict effects similar to diazepam | [3] |
| Cook-Davidson Model | Rat | 1-3 mg/kg, i.p. | Anticonflict effects similar to diazepam | [3] |
| Drug Discrimination | Rat | 0.056 mg/kg (ED50) | Generalized to diazepam | [9] |
| Drug Discrimination | Rat | 1.8 mg/kg (ED50) | Generalized to pentobarbital (B6593769) | [9] |
| Drug Discrimination | Rhesus Monkey | - | Generalized to pentobarbital in 2 of 4 monkeys | [10] |
Table 4: Clinical Trial Data (Phase I)
| Parameter | Finding | Reference |
| Indication | Generalized Anxiety Disorder | [11] |
| Dose | Data not available | |
| Anxiolytic Outcome | Data not available | |
| Adverse Events | Evidence of hepatic toxicity | [1][4] |
| ALT/AST Levels | Dose- and time-related increases observed in preclinical rabbit studies | [4] |
| Note: Specific quantitative data from the human Phase I trials of this compound, including dosing, efficacy, and the incidence and severity of hepatotoxicity, are not publicly available. |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not fully available. The following sections provide generalized methodologies based on standard practices for the types of experiments cited.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a compound to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate undergoes differential centrifugation to isolate a crude membrane fraction containing the GABA-A receptors. The membrane pellet is washed multiple times to remove endogenous GABA.[12][13]
-
Binding Assay: The prepared membranes are incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound (this compound).[12][14] Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., GABA).[12]
-
Data Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[14]
Assessment of Drug-Induced Liver Injury in Rabbits
This protocol describes a general method for evaluating the potential hepatotoxicity of a compound in a rabbit model, similar to the studies conducted for this compound.
Methodology:
-
Animal Dosing: Female Dutch-belted rabbits are administered the test compound (this compound) or vehicle orally by gavage daily for a specified period (e.g., 14 days).[4] Multiple dose groups are typically included.[4]
-
Clinical Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.[4]
-
Blood Sampling: Blood samples are collected at baseline and at various time points during the study for analysis of serum chemistry, including liver function tests (e.g., ALT, AST).[4][15]
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are collected for histopathological examination to assess for cellular damage, steatosis, and necrosis.[4][15]
Hepatotoxicity
The discontinuation of this compound's clinical development was a direct result of findings of hepatotoxicity in Phase I human trials.[1] Subsequent preclinical studies in Dutch-belted rabbits replicated this toxicity, which was not observed in initial studies in rats, dogs, or monkeys.[1][4]
Proposed Mechanism of Hepatotoxicity
The hepatotoxicity of this compound is attributed to its metabolism to cyclopropane (B1198618) carboxylic acid. This metabolite is thought to inhibit mitochondrial fatty acid β-oxidation, leading to microvesicular steatosis and subsequent hepatocellular injury.[1]
Conclusion
This compound represented a promising development in the field of nonbenzodiazepine anxiolytics, with a preclinical profile suggesting potent anxiolytic efficacy with a reduced burden of sedation and amnesia. Its mechanism as a partial agonist at the GABA-A receptor provided a strong rationale for its therapeutic potential. However, the unforeseen and species-specific hepatotoxicity observed in early clinical trials led to the cessation of its development. The case of this compound underscores the critical importance of thorough preclinical safety evaluation and the challenges of predicting idiosyncratic drug reactions in humans. While this compound itself did not reach the market, the research surrounding it has contributed to a greater understanding of the pharmacology of GABA-A receptor modulators and the mechanisms of drug-induced liver injury. This technical guide serves to consolidate the available knowledge on this compound, providing a valuable resource for future research in anxiolytic drug development and toxicology.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of a hepatic toxic syndrome in the Dutch-belted rabbit by a quinoxalinone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug discrimination analysis of partial agonists at the benzodiazepine site. I. Differential effects of U-78875 across training conditions in baboons and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative stimulus effects of this compound (U-78875), a partial agonist at the benzodiazepine site, in pentobarbital-trained rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Assessment of hepatic function in rabbits with steroid-induced cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacological Profile of Panadiplon Versus Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the pharmacological profiles of panadiplon, a non-benzodiazepine anxiolytic, and traditional benzodiazepines. This compound, a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, exhibits a distinct pharmacological profile characterized by potent anxiolytic effects with a reduced sedative and amnestic potential compared to full benzodiazepine (B76468) agonists. This document details their comparative receptor binding affinities, functional efficacies, pharmacokinetic properties, and in vivo effects. Methodologies for key experimental procedures are outlined, and signaling pathways are visually represented to provide a clear and in-depth understanding for researchers and drug development professionals.
Introduction
Benzodiazepines have long been the cornerstone of treatment for anxiety and related disorders. Their mechanism of action involves positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1][2][3] However, their clinical utility is often limited by side effects such as sedation, amnesia, and the potential for dependence.[4] This has driven the search for novel anxiolytics with improved side-effect profiles.
This compound (U-78875) emerged as a promising non-benzodiazepine anxiolytic with a unique chemical structure.[5] It acts as a high-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor. This partial agonism is hypothesized to confer its anxiolytic efficacy while mitigating the sedative and amnestic effects associated with full benzodiazepine agonists. This guide provides a detailed technical comparison of the pharmacological properties of this compound and representative benzodiazepines.
Mechanism of Action at the GABA-A Receptor
Both this compound and benzodiazepines exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.
Benzodiazepines act as positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a specific site, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA, thereby potentiating the influx of chloride ions and enhancing neuronal inhibition.
This compound , in contrast, is classified as a partial agonist at the benzodiazepine binding site. This means that while it binds to the same site as benzodiazepines, it elicits a submaximal response compared to full agonists like diazepam. This lower intrinsic efficacy is believed to be the molecular basis for its distinct pharmacological profile, providing anxiolysis with reduced sedation.
Signaling Pathway: GABA-A Receptor Modulation
Comparative Pharmacological Data
Receptor Binding Affinity
The affinity of a compound for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki values) of this compound and several benzodiazepines for different GABA-A receptor α-subunits. Lower Ki values indicate higher binding affinity.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference(s) |
| This compound | - | - | - | - | |
| Diazepam | 4.1 | 2.9 | 3.5 | 10.3 | |
| Alprazolam | 5.8 | 3.9 | 4.5 | 11.2 | |
| Lorazepam | 2.1 | 1.5 | 2.4 | 5.6 | |
| Clonazepam | 1.5 | 1.1 | 1.6 | 3.2 | |
| Bretazenil | 0.23 | 0.21 | 0.25 | 0.40 |
Functional Efficacy
Functional efficacy describes the ability of a ligand to activate its receptor upon binding. Benzodiazepines are full agonists, meaning they produce a maximal potentiation of GABA-induced currents. This compound, as a partial agonist, produces a submaximal effect.
| Compound | Efficacy at GABA-A Receptor | % Potentiation of GABA Current (approx.) | Reference(s) |
| This compound | Partial Agonist | Lower than full agonists | |
| Diazepam | Full Agonist | ~200-400% | |
| Bretazenil | Partial Agonist | Lower than diazepam |
Pharmacokinetics
The pharmacokinetic profiles of this compound and benzodiazepines influence their onset and duration of action.
| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |
| This compound | - | - | - | - | - |
| Diazepam (oral) | 1-1.5 | 200-400 (for 10mg dose) | 20-50 | ~90 | |
| Alprazolam (oral) | 1-2 | 12-22 (for 1mg dose) | 9-16 | 80-100 | |
| Lorazepam (oral) | 2 | ~15 (for 2mg dose) | 10-20 | >90 |
Note: Detailed pharmacokinetic data for this compound in humans is not publicly available due to its discontinuation in clinical development.
In Vivo Effects: Anxiolytic vs. Sedative Profile
The distinct pharmacological profiles of this compound and benzodiazepines translate to different behavioral effects in preclinical models. The elevated plus maze (EPM) is a standard test for anxiolytic activity, while the rotarod test is used to assess motor coordination and sedation.
| Compound | Anxiolytic Effect (EPM) | Sedative Effect (Rotarod) | Reference(s) |
| This compound | Increases open arm time | Minimal impairment at anxiolytic doses | |
| Diazepam | Increases open arm time | Dose-dependent impairment | |
| Bretazenil | Increases open arm time | Less impairment than diazepam |
Note: Quantitative dose-response data for this compound in these specific assays is limited in publicly accessible literature.
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction containing the GABA-A receptors.
-
Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (this compound or a benzodiazepine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional effects of compounds on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant receptors.
Methodology:
-
Cell Culture: Primary neurons or a cell line (e.g., HEK293 cells) expressing specific GABA-A receptor subtypes are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-ohm" seal.
-
Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Drug Application: The cell's membrane potential is held constant (voltage-clamped), and GABA, alone or in combination with the test compound, is applied to the cell.
-
Current Recording: The resulting flow of chloride ions through the GABA-A receptors is recorded as an inward current. The potentiation of the GABA-induced current by the test compound is quantified to determine its functional efficacy.
In Vivo Behavioral Assays
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms elevated from the floor.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
Interpretation: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, as they reduce the animal's natural aversion to open, elevated spaces.
The rotarod test is used to evaluate motor coordination and the sedative effects of drugs.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: The animal is placed on the rotating rod, and the latency to fall off is measured.
-
Data Collection: The time the animal remains on the rod is recorded.
-
Interpretation: Compounds that cause sedation or impair motor coordination will decrease the time the animal is able to stay on the rotating rod.
Conclusion
This compound exhibits a distinct pharmacological profile compared to classical benzodiazepines. As a high-affinity partial agonist at the GABA-A receptor, it demonstrates a separation of anxiolytic effects from sedation and motor impairment in preclinical models. While its clinical development was halted due to hepatotoxicity, the pharmacological profile of this compound continues to serve as an important benchmark in the development of novel anxiolytics with improved therapeutic windows. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of GABA-A receptor pharmacology and anxiolytic drug discovery.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects of this compound (U-78875), a partial agonist at the benzodiazepine site, in pentobarbital-trained rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Panadiplon's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panadiplon (U-78875) is a novel non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. Developed for its potential to elicit anxiolytic effects with a reduced profile of sedation and amnesia compared to traditional benzodiazepines, its clinical advancement was ultimately halted due to observations of hepatic toxicity. Despite its discontinuation for human use, this compound remains a valuable pharmacological tool in preclinical research for dissecting the roles of GABA-A receptor subtypes in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on the CNS, and detailed experimental protocols for its characterization.
Introduction
This compound is a quinoxalinone derivative that is structurally distinct from benzodiazepines.[1] It exhibits a pharmacological profile characterized by potent anxiolytic-like activity with diminished sedative and amnestic properties.[2] This unique profile is attributed to its action as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[3] However, unforeseen hepatic toxicity observed in early clinical trials led to the cessation of its development for therapeutic use in humans.[4] This guide synthesizes the available preclinical data on this compound's CNS effects to serve as a comprehensive resource for researchers utilizing this compound as a reference ligand in neuroscience and drug discovery.
Mechanism of Action: Interaction with the GABA-A Receptor
This compound exerts its effects on the CNS primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.
Binding Affinity and Receptor Subtype Selectivity
Further research is required to fully characterize the binding profile of this compound across the diverse array of GABA-A receptor alpha (α1, α2, α3, α5) subunits to provide a more complete understanding of its subtype selectivity.
Signaling Pathway
As a positive allosteric modulator of the GABA-A receptor, this compound enhances the effect of the endogenous neurotransmitter, GABA. The binding of this compound to the benzodiazepine site induces a conformational change in the receptor, increasing the frequency of chloride (Cl-) channel opening in the presence of GABA. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.
Central Nervous System Effects: Preclinical Data
This compound's effects on the CNS have been characterized in various animal models, revealing a distinct profile of anxiolysis with attenuated sedative and cognitive side effects.
Anxiolytic Effects
This compound has demonstrated clear anxiolytic-like activity in several preclinical models of anxiety. In both the Vogel and Cook-Davidson anticonflict tests in rats, this compound showed a potency similar to that of diazepam, with effective doses in the range of 1-3 mg/kg administered intraperitoneally (i.p.).[2]
Table 1: Anxiolytic Activity of this compound
| Animal Model | Species | Effective Dose (i.p.) | Reference |
| Vogel Anticonflict Test | Rat | 1-3 mg/kg | [2] |
| Cook-Davidson Conflict Test | Rat | 1-3 mg/kg | [2] |
Sedative and Motor Effects
A key feature of this compound is its significantly lower propensity to induce sedation and motor impairment compared to full benzodiazepine agonists. In the rotarod performance test in rats, this compound produced minimal impairment at doses up to 30 mg/kg.[2] In stark contrast, it was shown to completely reverse the motor impairment induced by a 10 mg/kg dose of diazepam.[2]
Table 2: Sedative and Motor Effects of this compound
| Test | Species | Dose (i.p.) | Effect | Reference |
| Rotarod Performance | Rat | Up to 30 mg/kg | Minimal impairment | [2] |
| Diazepam-induced Motor Impairment | Rat | Lower doses | Complete reversal | [2] |
Cognitive Effects
This compound has been shown to lack the anterograde amnesic effects commonly associated with benzodiazepines. In the mouse one-trial passive avoidance task, pretreatment with this compound at doses of 1-10 mg/kg before training did not produce amnesia.[2] Furthermore, it completely blocked the amnesic effect of a 10 mg/kg dose of diazepam.[2]
Table 3: Cognitive Effects of this compound
| Task | Species | Dose (i.p.) | Effect | Reference |
| One-Trial Passive Avoidance | Mouse | 1-10 mg/kg | No anterograde amnesia | [2] |
| Diazepam-induced Amnesia | Mouse | 1-10 mg/kg | Complete blockade | [2] |
Anticonvulsant Effects
While primarily investigated for its anxiolytic properties, this compound's mechanism of action suggests potential anticonvulsant activity. However, specific quantitative data, such as the median effective dose (ED50) in models like the maximal electroshock (MES) test, are not well-documented in publicly available literature.
Electrophysiological Effects
In unanesthetized rats with implanted cortical electrodes, intraperitoneal injections of this compound (3-10 mg/kg) resulted in an increase in the EEG power density in frequencies above 12 Hz and a decrease in power at lower frequencies.[2] This electroencephalogram (EEG) profile is similar to that of diazepam and was completely antagonized by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine receptor.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CNS effects of this compound.
GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
[³H]-Flunitrazepam (radioligand)
-
This compound or other test compounds
-
Clonazepam or Diazepam (for non-specific binding)
-
Rat brain cortex membranes (source of receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In test tubes, combine a fixed concentration of [³H]-Flunitrazepam (e.g., 1 nM) with varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of an unlabeled benzodiazepine like clonazepam or diazepam (e.g., 1 µM).
-
Add the prepared brain membrane suspension to each tube.
-
Incubate the mixture at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Elevated Plus-Maze Test for Anxiolytic Activity
This behavioral assay is used to assess the anxiolytic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer this compound (or vehicle control) to the animals (e.g., rats or mice) at various doses via the desired route (e.g., i.p.).
-
After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
Rotarod Test for Motor Coordination
This test is used to evaluate the potential of this compound to cause motor impairment.
Apparatus:
-
A rotating rod (rotarod) with adjustable speed.
Procedure:
-
Train the animals to stay on the rotating rod at a constant speed for a predetermined amount of time.
-
On the test day, administer this compound (or vehicle control) at various doses.
-
At set time points after administration, place the animal on the rotarod and measure the latency to fall off.
-
A decrease in the latency to fall compared to the vehicle group indicates motor impairment.
Pharmacokinetics
Conclusion
This compound is a GABAA receptor partial agonist with a unique preclinical profile of potent anxiolytic efficacy and a significantly reduced liability for sedation, motor impairment, and amnesia compared to full benzodiazepine agonists. Although its clinical development was terminated due to hepatotoxicity, it remains an important research tool for investigating the neurobiology of anxiety and the function of the GABAergic system. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other novel modulators of the GABA-A receptor. Further characterization of its binding to specific GABA-A receptor subtypes and a more complete understanding of its pharmacokinetic and metabolic pathways would provide even greater insight into its complex pharmacological actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Panadiplon's Affinity for GABA-A Receptor Subtypes: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the in vitro binding affinity of Panadiplon for various subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. This compound, also known as FG 10571 and PNU 78875, is a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's receptor subtype selectivity, the experimental methods used for its characterization, and the underlying signaling pathways.
Executive Summary
This compound demonstrates notable selectivity for GABA-A receptors containing the α5 subunit over those containing the α1 subunit.[1][2] This selectivity profile suggests a potential for therapeutic applications with a reduced sedative side-effect profile, as α1-containing receptors are primarily associated with sedation, while α5-containing receptors are implicated in cognitive processes. This guide synthesizes the available quantitative binding data, details the experimental protocols for determining binding affinity, and provides visual representations of the relevant biological and experimental workflows.
Data Presentation: In Vitro Binding Affinity of this compound
| GABA-A Receptor Subtype | Binding Affinity (Ki) | Efficacy | Reference |
| α1-containing | Lower Affinity | Partial Agonist | [1][2] |
| α5-containing | Higher Affinity | Partial Agonist | [1][2] |
| α2-containing | Data Not Available | Data Not Available | |
| α3-containing | Data Not Available | Data Not Available |
Lower Ki values indicate higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for GABA-A receptor subtypes is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.
1. Preparation of Receptor Membranes:
-
Source: Membranes are prepared from either cultured cell lines (e.g., HEK293 cells) transiently or stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) or from specific brain regions of animal models.
-
Homogenization: The cells or brain tissue are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.
2. Radioligand and Competitor Preparation:
-
Radioligand: A common radioligand used for the benzodiazepine site is [³H]flunitrazepam. It is diluted in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).
-
Test Compound (this compound): A range of concentrations of this compound are prepared through serial dilutions to generate a competition curve.
3. Binding Assay:
-
Incubation: The receptor membranes, radioligand, and varying concentrations of this compound are incubated together in a multi-well plate. The incubation is typically carried out at 4°C for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only the receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam) to saturate all specific binding sites.
-
4. Separation and Quantification:
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki), which represents the binding affinity of this compound, is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular interactions of this compound with the GABA-A receptor.
References
The Early-Stage Research and Discovery of Panadiplon: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panadiplon (U-78875) is a novel non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Early preclinical studies revealed a promising pharmacological profile, characterized by potent anxiolytic effects with a significantly wider therapeutic window compared to traditional benzodiazepines, exhibiting minimal sedative or amnestic properties.[3][4] However, the clinical development of this compound was terminated following the discovery of unexpected hepatotoxicity in Phase 1 human trials, a toxicity not predicted by initial animal models.[5] Subsequent research elucidated a complex metabolic pathway responsible for this liver damage, involving the formation of a toxic metabolite, cyclopropane (B1198618) carboxylic acid (CPCA), which disrupts mitochondrial function. This whitepaper provides an in-depth technical guide to the early-stage research and discovery of this compound, detailing its mechanism of action, preclinical pharmacology, and the ultimate toxicological findings that led to its discontinuation.
Introduction
The quest for anxiolytic agents with improved side-effect profiles over classical benzodiazepines has been a significant focus of neuropharmacological research. Benzodiazepines, while effective, are associated with sedation, amnesia, tolerance, and dependence. This compound emerged as a promising candidate from a novel chemical class of quinoxalinones, designed to selectively modulate the GABAA receptor to achieve anxiolysis without the common debilitating side effects.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one |
| Molecular Formula | C₁₈H₁₇N₅O₂ |
| Molar Mass | 335.36 g/mol |
| CAS Number | 124423-84-3 |
Preclinical Pharmacology
Mechanism of Action
This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This positive allosteric modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
In Vitro Binding Affinity
This compound demonstrates high affinity for the benzodiazepine receptor. A key study determined its inhibition constant (Ki) for the displacement of [³H]-flunitrazepam from rat cortical membranes.
Table 2: In Vitro Receptor Binding Affinity of this compound
| Radioligand | Tissue Preparation | Ki (nM) | Reference |
| [³H]-Flunitrazepam | Rat Cortical Membranes | 1.56 | Sethy et al., 1992 |
In Vivo Efficacy
Preclinical studies in rodent models demonstrated the anxiolytic potential of this compound. It showed efficacy in anticonflict models, which are classic paradigms for assessing anxiolytic drug action.
Table 3: In Vivo Anxiolytic Activity of this compound
| Animal Model | Species | Route of Administration | Effective Dose Range | Comparator and Potency | Reference |
| Vogel Conflict Test | Rat | Intraperitoneal (i.p.) | 1-3 mg/kg | Similar to Diazepam | Tang et al., 1991 |
| Cook-Davidson Conflict Test | Rat | Intraperitoneal (i.p.) | 1-3 mg/kg | Similar to Diazepam | Tang et al., 1991 |
Note: Specific ED₅₀ values in the elevated plus-maze or light-dark box tests are not detailed in the available literature.
A significant advantage of this compound observed in these early studies was its separation of anxiolytic effects from sedation. It produced minimal impairment in the rotarod performance test in rats at doses up to 30 mg/kg, a dose significantly higher than its anxiolytically effective range.
Clinical Development and Discontinuation
Despite the promising preclinical profile, the development of this compound was halted during Phase 1 clinical trials due to observations of hepatotoxicity in human volunteers. This adverse effect was not predicted by the standard preclinical toxicology studies conducted in rats, dogs, and monkeys.
Mechanism of Hepatotoxicity
Subsequent investigations revealed a species-specific metabolic pathway responsible for the liver damage. In susceptible species, like the Dutch-belted rabbit and humans, this compound is metabolized to cyclopropane carboxylic acid (CPCA). This metabolite was found to be the primary mediator of the observed hepatotoxicity.
The proposed mechanism of this compound-induced hepatotoxicity involves a cascade of events initiated by CPCA:
-
Inhibition of Mitochondrial β-oxidation: CPCA inhibits the mitochondrial beta-oxidation of fatty acids.
-
Disruption of Cellular Respiration: This inhibition leads to impaired cellular energy metabolism.
-
Glycogen (B147801) Depletion and Disrupted Glucose Homeostasis: The compromised energy state results in the depletion of hepatic glycogen stores and a disruption of glucose regulation.
-
Secondary Stress and Cell Death: The metabolically compromised hepatocytes become vulnerable to secondary stressors, ultimately leading to apoptosis and necrosis.
Experimental Protocols
GABAA Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAA receptor.
Materials:
-
Rat cortical tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-Flunitrazepam (radioligand)
-
Unlabeled diazepam (for non-specific binding determination)
-
This compound (test compound)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.
-
Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 0-4°C to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled diazepam) from total binding. Determine the IC₅₀ value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatization: Allow the animals (rats or mice) to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Observation: Record the animal's behavior for a set period (typically 5 minutes) using a video camera.
-
Data Analysis: Score the number of entries into and the time spent in the open and enclosed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: this compound's anxiolytic signaling pathway.
Caption: this compound's metabolic hepatotoxicity pathway.
Caption: this compound's early-stage development workflow.
Conclusion
The story of this compound's early-stage research and discovery is a salient case study in modern drug development. It underscores the potential for designing novel chemical entities with highly desirable pharmacological profiles, in this instance, a potent anxiolytic with a reduced sedative liability. However, it also serves as a critical reminder of the challenges in predicting species-specific metabolic toxicities. The unforeseen hepatotoxicity in humans, despite clean preclinical toxicology in standard animal models, highlights the importance of developing more predictive in vitro and in vivo models to de-risk drug candidates earlier in the development pipeline. While this compound itself did not reach the market, the research surrounding its mechanism of action and toxicity has contributed valuable knowledge to the fields of neuropharmacology and toxicology.
References
- 1. Role of cGMP in the mechanism of anxiolytic activity of U-78875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Panadiplon Dosage for In Vivo Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Panadiplon (U-78875) dosage and administration for in vivo research in rodents. This compound is a non-benzodiazepine anxiolytic that acts as a high-affinity partial agonist at GABA-A receptors.[1] While it showed promise for potent anxiolytic effects with minimal sedative properties, its development for human use was halted due to evidence of liver damage.[1][2] It remains a valuable tool in animal research for studying the GABAergic system and anxiety-related behaviors.
Data Presentation: this compound Dosage in Rodents
The following tables summarize the effective doses of this compound observed in various behavioral and physiological paradigms in rats and mice. It is crucial to note that the optimal dose for a specific study will depend on the animal strain, age, sex, and the specific experimental question being addressed.
Table 1: this compound (U-78875) Dosages in Rats
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Vogel Conflict Test | Intraperitoneal (i.p.) | 1 - 3 | Anticonflict (anxiolytic) effects, similar in potency to diazepam. | [3] |
| Cook-Davidson Conflict Model | Intraperitoneal (i.p.) | 1 - 3 | Anticonflict (anxiolytic) effects, similar in potency to diazepam. | [3] |
| Electroencephalography (EEG) | Intraperitoneal (i.p.) | 3 - 10 | Increased EEG power density in frequencies above 12 Hz, similar to diazepam. This effect was antagonized by flumazenil. | [3] |
| Shuttle Box Avoidance | Intraperitoneal (i.p.) | 3 - 10 | Increased avoidance responses and antagonized the suppression of avoidance caused by diazepam. | [3] |
| Rotarod Performance | Intraperitoneal (i.p.) | Up to 30 | Minimal impairment of motor coordination. | [3] |
Table 2: this compound (U-78875) Dosages in Mice
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| One-Trial Passive Avoidance | Intraperitoneal (i.p.) | 1 - 10 | No anterograde amnesia when administered before training; completely blocked the amnesic effect of diazepam. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the dosage tables. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research goals.
Protocol 1: Evaluation of Anxiolytic Activity in Rats using the Vogel Conflict Test
Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase punished responding.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (U-78875)
-
Vehicle (e.g., sterile saline with 1% Tween 80)
-
Diazepam (positive control)
-
Vogel conflict test apparatus (operant chamber with a drinking spout connected to a shock generator)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: House rats individually for at least 3-4 days before the experiment with free access to food. Water-deprive the rats for 48 hours prior to the test session to motivate drinking behavior.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., to achieve doses of 1, 3, and 10 mg/kg). Prepare a solution of diazepam (e.g., 5 mg/kg) as a positive control.
-
Administration: Administer this compound, diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
Test Session:
-
Place the rat in the Vogel conflict test chamber.
-
Allow a 3-minute habituation period during which licking the spout results in water delivery without any shock.
-
Following habituation, every 20th lick is punished with a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
The session lasts for a total of 10 minutes.
-
-
Data Collection: Record the total number of licks and the total number of shocks received during the 10-minute session.
-
Data Analysis: An increase in the number of shocks received is indicative of an anxiolytic effect. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 2: Assessment of Motor Coordination in Rats using the Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (U-78875)
-
Vehicle
-
Rotarod apparatus
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Training:
-
On the day before the test, train the rats on the rotarod at a constant speed (e.g., 10 rpm) for at least three trials of 120 seconds each.
-
Rats that are unable to stay on the rod for 120 seconds should be excluded from the study.
-
-
Drug Preparation: Prepare solutions of this compound at various doses (e.g., 10, 20, 30 mg/kg) in the appropriate vehicle.
-
Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.
-
Test Session:
-
Place the rat on the rotating rod.
-
Record the latency to fall from the rod or the time the rat passively rotates with the rod for two full rotations.
-
Conduct three trials for each animal with a 15-minute inter-trial interval.
-
-
Data Analysis: Compare the mean latency to fall between the different treatment groups using a suitable statistical analysis (e.g., repeated measures ANOVA). A significant decrease in the latency to fall indicates motor impairment.
Signaling Pathways and Experimental Workflows
Diagram 1: Postulated Mechanism of this compound-Induced Hepatotoxicity
Caption: Postulated pathway of this compound-induced liver toxicity.
Diagram 2: Experimental Workflow for Anxiolytic Drug Testing in Rodents
Caption: General workflow for in vivo anxiolytic drug screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Panadiplon Administration in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. While its development for human use was discontinued (B1498344) due to observations of liver toxicity, it remains a valuable tool in preclinical research for investigating the mechanisms of anxiety and the function of the GABAergic system.[1] These protocols provide guidelines for the administration of this compound in common rodent models of anxiety-like behavior, the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.
Mechanism of Action
This compound enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. By binding to an allosteric site on the receptor, it increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This potentiation of GABAergic inhibition is believed to underlie its anxiolytic effects.
Experimental Considerations
-
Animal Models: The most commonly used animal models for assessing anxiolytic drug efficacy are the Elevated Plus Maze and the Light-Dark Box test. These tests are based on the conflict between the innate aversion of rodents to open, brightly lit spaces and their natural exploratory drive.[2][3][4][5]
-
Route of Administration: this compound can be administered via various routes, including oral (PO) and intraperitoneal (IP) injection. The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
-
Vehicle Selection: The choice of vehicle for dissolving this compound is critical for ensuring accurate dosing and minimizing confounding effects. Common vehicles for oral administration in rodents include water, 0.5% w/v carboxymethyl cellulose (B213188) (CMC), and corn oil. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are typically used. It is essential to establish that the chosen vehicle does not produce any behavioral effects on its own.
-
Timing of Administration: The time interval between drug administration and behavioral testing should be consistent and based on the pharmacokinetic properties of this compound to ensure testing occurs at peak drug effect. A typical pre-treatment time for intraperitoneal injections is 30 minutes.
-
Control Groups: A vehicle-treated control group is essential to differentiate the effects of this compound from those of the vehicle and the experimental procedures. A positive control, such as diazepam, can also be included to validate the experimental model.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% CMC)
-
Syringes and needles for administration
-
Animal subjects (mice or rats)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., IP injection). A common pre-treatment time is 30 minutes before placing the animal on the maze.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between exploration and aversion to a brightly lit environment. Anxiolytic drugs are expected to increase the time spent in the light compartment.
Materials:
-
Light-Dark Box apparatus
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% CMC)
-
Syringes and needles for administration
-
Animal subjects (mice or rats)
-
Video tracking software (optional)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via the chosen route. A 30-minute pre-treatment time is common for IP injections.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute period.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the EPM and LDB tests, based on typical results for anxiolytic compounds. Note: Specific data for this compound from publicly available, peer-reviewed literature is limited. The values presented here are for illustrative purposes.
Table 1: Effect of this compound on Behavior in the Elevated Plus Maze (Mouse)
| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.1 ± 2.8 |
| This compound | 0.5 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24.5 ± 3.1 |
| This compound | 1.0 | 38.4 ± 4.2 | 42.6 ± 5.0 | 23.9 ± 2.5 |
| This compound | 2.0 | 45.1 ± 5.1 | 50.3 ± 5.5 | 22.8 ± 2.9 |
| Diazepam (Positive Control) | 1.0 | 48.2 ± 4.8 | 53.7 ± 5.8 | 21.5 ± 2.4 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effect of this compound on Behavior in the Light-Dark Box Test (Mouse)
| Treatment Group | Dose (mg/kg, IP) | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Latency to Dark (s) (Mean ± SEM) |
| Vehicle | - | 45.3 ± 5.8 | 12.1 ± 1.5 | 8.2 ± 1.1 |
| This compound | 0.5 | 78.6 ± 8.2 | 15.4 ± 1.8 | 15.7 ± 2.0 |
| This compound | 1.0 | 110.2 ± 10.5 | 18.9 ± 2.1* | 25.3 ± 3.2 |
| This compound | 2.0 | 135.7 ± 12.1 | 20.5 ± 2.5 | 32.8 ± 4.1 |
| Diazepam (Positive Control) | 1.0 | 142.4 ± 13.5 | 22.1 ± 2.8 | 35.1 ± 4.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Visualizations
Caption: this compound's Mechanism of Action at the GABAA Receptor.
Caption: General Experimental Workflow for this compound Administration.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 5. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Using Panadiplon in Discriminative Stimulus Effects Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] While its clinical development was halted due to evidence of liver toxicity in humans, this compound remains a valuable tool in preclinical research for investigating the pharmacology of the GABA-A receptor system.[1][3] Its distinct profile as a partial agonist makes it particularly useful in drug discrimination studies to explore the nuances of GABA-A receptor modulation and to characterize the stimulus effects of novel compounds.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in discriminative stimulus effects studies, primarily focusing on non-human primate models.
Mechanism of Action and Receptor Binding Profile
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site.[5] As a partial agonist, it produces a submaximal response compared to full agonists like diazepam or triazolam. This property also allows it to act as a functional antagonist in the presence of a full agonist.[4] The binding of this compound enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[5]
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.
Receptor Subtype Binding Affinity
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [6] |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [6] |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [6] |
| This compound (U-78875) | Data not available in this format | Data not available in this format | Data not available in this format | Data not available in this format |
Researchers are encouraged to determine the binding profile of this compound for their specific receptor subtypes of interest using radioligand binding assays.
Experimental Protocols for Discriminative Stimulus Studies
The following protocols are based on established methodologies for drug discrimination studies in rhesus monkeys and can be adapted for use with this compound.
Subjects and Housing
-
Species: Rhesus monkeys (Macaca mulatta).
-
Housing: Individual stainless-steel chambers with free access to water.
-
Diet: A fixed amount of primate chow provided daily, with supplemental fruits and vegetables. Body weights should be monitored regularly.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical treatment of laboratory animals.
Apparatus
-
Standard operant conditioning chambers for primates.
-
Each chamber should be equipped with two response levers and a stimulus light above each lever.
-
A food receptacle for the delivery of reinforcement (e.g., 300-mg banana-flavored pellets).
-
The chamber should be housed in a sound- and light-attenuating enclosure with a fan for ventilation and to mask extraneous noise.
-
Control and data acquisition are managed by a computer with appropriate software (e.g., MED-PC).
Experimental Workflow
Detailed Protocol
Phase 1: Initial Training
-
Lever Press Shaping: Train monkeys to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule. Gradually increase the FR requirement to the final value (e.g., FR30) over several sessions.
Phase 2: Discrimination Training
-
Drug Administration: Before each daily session, administer either the training drug (e.g., pentobarbital, 10 mg/kg, i.m.) or saline. A double-alternation schedule (e.g., Drug, Drug, Saline, Saline) can be used initially.
-
Reinforcement Contingencies:
-
On days when the training drug is administered, only responses on the "drug-appropriate" lever are reinforced with a food pellet upon completion of the FR schedule.
-
On days when saline is administered, only responses on the "saline-appropriate" lever are reinforced.
-
-
Session Duration: Sessions typically last until a set number of reinforcers are delivered (e.g., 20) or a maximum time is reached (e.g., 30 minutes).
-
Discrimination Criteria: Continue training until the monkey consistently responds on the correct lever for at least 8 out of the first 10 trials for several consecutive days.
Phase 3: this compound Substitution Testing
-
Test Sessions: Once discrimination is stable, substitute test sessions for training sessions. During test sessions, completion of the FR on either lever results in reinforcement.
-
This compound Administration: Administer various doses of this compound (e.g., 0.01 - 3.2 mg/kg, i.m.) before the test session. A saline control and the training drug should also be tested intermittently to ensure the stability of the discrimination.
-
Data Collection: Record the number of responses on each lever to determine the percentage of drug-appropriate responding.
Data Presentation and Interpretation
Quantitative data from drug discrimination studies are typically presented in dose-response curves and summarized in tables.
Discriminative Stimulus Effects of this compound and Other GABA-A Modulators
The following table summarizes the qualitative and potential quantitative outcomes in monkeys trained to discriminate pentobarbital (10 mg/kg) from saline.
| Compound | Class | Discriminative Effect in Pentobarbital-Trained Monkeys | ED50 (mg/kg, i.m.) | Reference |
| Pentobarbital | Barbiturate (Full Agonist) | Full Substitution | ~3.0 - 5.6 | [4] |
| Triazolam | Benzodiazepine (Full Agonist) | Full Substitution | Data varies | [4] |
| This compound | Non-benzodiazepine (Partial Agonist) | Full substitution in a subset of subjects (e.g., 2 of 4) | Not explicitly stated, but effective doses likely in the 0.1 - 3.2 mg/kg range | [4] |
Note: The ED50 value is the dose at which the drug produces 50% of its maximal effect, in this case, 50% drug-appropriate responding.
Interpretation of Results
-
Full Substitution: If a test drug produces >80% responding on the drug-appropriate lever, it is considered to have fully generalized to the training drug, suggesting a similar subjective effect.
-
Partial Substitution: If a drug produces between 20% and 80% drug-appropriate responding, it is considered to have partially generalized. This is a common finding with partial agonists like this compound.[4]
-
No Substitution: Responding predominantly on the saline lever indicates the test drug does not share discriminative stimulus effects with the training drug.
-
Modulation: this compound has been shown to produce a leftward shift in the pentobarbital dose-response curve, indicating a potentiation of its effects.[4] Conversely, it can produce a rightward shift in the dose-response curve of a full benzodiazepine agonist like triazolam, indicating antagonism.[4]
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex mechanisms of the GABA-A receptor system. Its partial agonist profile allows for the investigation of subtle differences in the discriminative stimulus effects of GABAergic modulators. The protocols and data presented in these application notes provide a framework for researchers to design and conduct rigorous drug discrimination studies to characterize the in vivo effects of novel compounds acting at the benzodiazepine binding site. Careful consideration of the experimental design, including the choice of training drug and species, is crucial for obtaining meaningful and interpretable results.
References
- 1. Discriminative stimulus effects of this compound (U-78875), a partial agonist at the benzodiazepine site, in pentobarbital-trained rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discriminative stimulus effects of pentobarbital in rhesus monkeys: tests of stimulus generalization and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: GABA-A Receptor Binding Assay Using Panadiplon
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The receptor possesses multiple allosteric binding sites, with the benzodiazepine (B76468) site being a primary target for drug development.
Panadiplon (also known as U-78875) is a non-benzodiazepine compound that acts as a high-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] It has been shown to exhibit anxiolytic properties with potentially fewer sedative side effects compared to classical benzodiazepines.[2] Notably, this compound displays selectivity for GABA-A receptor subtypes containing the α5 subunit over those with the α1 subunit.[3] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor.
Principle of the Assay
This protocol describes a competitive binding assay utilizing a radiolabeled ligand, [³H]-Flunitrazepam, to determine the binding affinity (Ki) of an unlabeled test compound, this compound. [³H]-Flunitrazepam is a high-affinity benzodiazepine site agonist. The assay measures the ability of this compound to displace the binding of a fixed concentration of [³H]-Flunitrazepam from the GABA-A receptor. By generating a concentration-response curve for this compound, its half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Data Presentation
The following tables summarize the binding characteristics of this compound and the experimental parameters for the binding assay.
Table 1: Binding Affinity of this compound at the GABA-A Receptor
| Compound | Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |
| This compound | Non-selective | [³H]-Flunitrazepam | To be determined | To be determined |
| This compound | α5-containing | [³H]-Flunitrazepam | To be determined | To be determined |
| This compound | α1-containing | [³H]-Flunitrazepam | To be determined | To be determined |
| Diazepam (Control) | Non-selective | [³H]-Flunitrazepam | ~5 | ~10 |
Note: The Ki and IC50 values for this compound are to be determined experimentally using the protocol below. Diazepam is included as a reference compound with typical literature values.
Table 2: Experimental Parameters for [³H]-Flunitrazepam Binding Assay
| Parameter | Value |
| Radioligand | [³H]-Flunitrazepam |
| Radioligand Concentration | 1 nM |
| Kd of Radioligand | ~2 nM |
| Receptor Source | Rat whole brain membranes (minus cerebellum) or cells expressing specific GABA-A receptor subtypes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |
| Incubation Temperature | 4°C |
| Incubation Time | 60-90 minutes |
| Non-specific Binding | 10 µM Diazepam |
| Filtration | Glass fiber filters (e.g., Whatman GF/B) |
| Scintillation Cocktail | Ultima Gold™ or equivalent |
Experimental Protocols
Membrane Preparation from Rat Brain
-
Euthanize adult Wistar rats according to institutional guidelines.
-
Rapidly dissect the whole brain, excluding the cerebellum, on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer (0.32 M sucrose, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) and centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice more.
-
After the final wash, resuspend the pellet in a known volume of Assay Buffer.
-
Determine the protein concentration using a standard method such as the Bradford or BCA protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Radioligand Binding Assay
-
Prepare serial dilutions of this compound and a reference compound (e.g., Diazepam) in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-Flunitrazepam (final concentration 1 nM), 50 µL of Assay Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-Flunitrazepam (final concentration 1 nM), 50 µL of 10 µM Diazepam, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]-Flunitrazepam (final concentration 1 nM), 50 µL of the corresponding this compound dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of a suitable scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours in the dark.
-
Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for this compound.
-
Calculate the binding affinity (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand ([³H]-Flunitrazepam)
-
Kd = dissociation constant of the radioligand for the receptor
-
-
Visualizations
Caption: GABA-A Receptor Signaling Pathway
Caption: Experimental Workflow for Competitive Binding Assay
References
Application Notes: Panadiplon as a Reference Compound in Anxiolytic Drug Screening
Introduction
Panadiplon (also known as U-78875) is a nonbenzodiazepine anxiolytic agent with a novel chemical structure.[1][2] It exhibits a pharmacological profile similar to benzodiazepines, characterized by potent anxiolytic effects with comparatively minimal sedative or amnestic properties.[1] this compound functions as a high-affinity partial agonist at the GABA-A receptor.[1] Although its development for human use was halted due to evidence of liver damage, this compound remains a valuable tool in preclinical research, where it is frequently used as a subtype-selective reference compound for the screening and evaluation of new anxiolytic drug candidates.[1]
Mechanism of Action
The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). Its effects are largely mediated through the GABA-A receptor, a ligand-gated ion channel. The GABA-A receptor is a pentameric structure that forms a central pore permeable to chloride ions. When GABA binds to its recognition site on the receptor, it induces a conformational change that opens the chloride ion channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound, as a partial agonist, binds to the benzodiazepine (B76468) site on the GABA-A receptor. This binding allosterically modulates the receptor, increasing the efficiency of GABA binding and the frequency of chloride channel opening. Unlike full agonists, which elicit a maximal response, partial agonists like this compound produce a submaximal effect, which is thought to contribute to its anxiolytic-selective profile with reduced sedative side effects.
Data Presentation
Table 1: this compound Binding Affinity
| Ligand | Receptor | Affinity (Ki) | Reference |
| This compound | GABA-A (non-subtype specific) | High Affinity |
Table 2: Efficacy of this compound in the Elevated Plus Maze (EPM) Test
Specific dose-response data for this compound in the EPM test from publicly available sources is limited. The following table provides a representative structure for presenting such data. Anxiolytic compounds like this compound are expected to increase the time spent and entries into the open arms.
| Treatment | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | # of Open Arm Entries (Mean ± SEM) |
| Vehicle | - | e.g., 10 ± 2.5 | e.g., 5 ± 1.2 |
| This compound | 0.1 | Expected Increase | Expected Increase |
| This compound | 1.0 | Expected Significant Increase | Expected Significant Increase |
| This compound | 10.0 | Potential Sedative Effects May Confound | Potential Sedative Effects May Confound |
Table 3: Efficacy of this compound in the Light-Dark Box (LDB) Test
Quantitative outcomes for this compound in the LDB test are not extensively detailed in public literature. The table below illustrates how to present such data. Anxiolytics typically increase the time spent in the light compartment and the number of transitions between compartments.
| Treatment | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | # of Transitions (Mean ± SEM) |
| Vehicle | - | e.g., 120 ± 15 | e.g., 15 ± 3 |
| This compound | 0.1 | Expected Increase | Expected Increase |
| This compound | 1.0 | Expected Significant Increase | Expected Significant Increase |
| This compound | 10.0 | Potential Sedative Effects May Confound | Potential Sedative Effects May Confound |
Experimental Protocols
Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the GABA-A receptor, using this compound as a reference.
Materials:
-
[3H]-Flunitrazepam (radioligand)
-
This compound (reference compound)
-
Test compound
-
Rat brain membrane homogenate (source of GABA-A receptors)
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in buffer to a specific protein concentration.
-
Assay Setup: In test tubes, combine the brain membrane preparation, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of either the unlabeled this compound (for standard curve) or the test compound.
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, and two are enclosed by high walls.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or the test compound intraperitoneally (i.p.) 30 minutes before testing. A vehicle control group should be included.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.
-
Data Collection: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. The total number of arm entries can be used as an indicator of locomotor activity.
-
Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.
Light-Dark Box (LDB) Test Protocol
The LDB test is another common assay for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.
Apparatus:
-
A rectangular box divided into a large, brightly lit compartment and a smaller, dark compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Acclimation: House the animals in the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration: Inject the animals with this compound, the test compound, or a vehicle solution 30 minutes before the test.
-
Testing: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Recording: Allow the animal to explore the apparatus for a 5 to 10-minute period. Video record the session for later analysis.
-
Data Collection: Key parameters include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
Cleaning: Clean the apparatus thoroughly between trials.
References
Panadiplon Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Panadiplon solutions for experimental use. This compound is a non-benzodiazepine anxiolytic that acts as a partial agonist at GABA-A receptors. Its clinical development was halted due to findings of hepatotoxicity. These notes are intended for research purposes only and all procedures should be conducted in a laboratory setting with appropriate safety precautions.
Chemical and Physical Properties
This compound is a quinoxalinone derivative with the following properties:
| Property | Value | Source |
| IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | [PubChem][1] |
| Molecular Formula | C₁₈H₁₇N₅O₂ | [PubChem][1] |
| Molecular Weight | 335.36 g/mol | [PubChem][1] |
| CAS Number | 124423-84-3 | [PubChem][1] |
| Appearance | Solid (form may vary) | N/A |
Mechanism of Action and Signaling Pathways
Therapeutic Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than full agonists.
Toxicity Mechanism: Mitochondrial Injury
The hepatotoxicity of this compound is attributed to its metabolic transformation into cyclopropane (B1198618) carboxylic acid (CPCA). CPCA is an inhibitor of mitochondrial fatty acid β-oxidation, a critical pathway for energy production in the liver. It is thought to inhibit Carnitine Palmitoyltransferase I (CPT-1), an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondria for their subsequent oxidation. Inhibition of this pathway leads to a decrease in ATP production and an accumulation of lipids, which can cause cellular stress, and in some cases, apoptosis and necrosis.
Preparation of this compound Solutions
Solubility Data
Precise, experimentally determined solubility data for this compound in common laboratory solvents is not widely published. It is recommended to perform preliminary solubility tests to determine the maximum concentration for your specific application. Based on available information for similar compounds and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Source |
| DMSO | Soluble (Exact concentration to be determined by user) | [Benchchem][2] |
| Ethanol | Sparingly Soluble (Exact concentration to be determined by user) | [N/A] |
| Water | Insoluble | [N/A] |
Storage and Stability of Stock Solutions
Proper storage of stock solutions is crucial to maintain the integrity of the compound.
| Solvent | Storage Temperature | Stability | Source |
| DMSO | 4°C | 2 weeks | [DC Chemicals] |
| DMSO | -80°C | 6 months | [DC Chemicals] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.354 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
-
Mass (mg) = 10 mM x 335.36 g/mol x 0.001 L = 3.354 mg
-
-
Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term use or at 4°C for short-term use.
Protocol for In Vitro Experiments (Hepatocyte Toxicity Assay)
This protocol provides a general guideline for treating cultured hepatocytes with this compound to assess cytotoxicity.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common concentration range for initial screening is 1 µM to 100 µM. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard method such as the MTT assay.
Protocol for In Vivo Experiments (Rodent Administration)
This protocol provides a general framework for the preparation and administration of this compound to rodents. Note: Specific dosage and vehicle composition should be determined based on preliminary studies.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water, saline with a co-solvent like DMSO and a surfactant like Tween 80)
-
Homogenizer or sonicator
-
Oral gavage needles or injection needles
-
Rodents (e.g., rats, mice)
Procedure:
-
Vehicle Selection and Preparation: Choose a vehicle that is non-toxic and can effectively suspend or dissolve this compound. A common vehicle for oral administration is 0.5% methylcellulose in sterile water. For intraperitoneal injection, a solution in saline with a small percentage of a co-solvent like DMSO and a surfactant may be necessary.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and dosing volume (e.g., 5-10 mL/kg for oral gavage in rats).
-
Prepare a homogenous suspension or solution. This may require the use of a homogenizer or sonicator.
-
-
Administration:
-
Oral Gavage: Administer the formulation directly into the stomach using an appropriate size gavage needle.
-
Intraperitoneal Injection: Inject the formulation into the peritoneal cavity.
-
-
Observation: Monitor the animals for any adverse effects according to the approved animal care and use protocol.
Safety Precautions
This compound is a research chemical and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This document is for informational purposes only and is not a substitute for professional laboratory guidance and adherence to all applicable safety regulations and institutional protocols. The user is solely responsible for the safe handling and use of this compound.
References
Application Notes and Protocols for Studying Panadiplon's Anxiolytic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal models for evaluating the anxiolytic properties of Panadiplon, a non-benzodiazepine anxiolytic that acts as a partial agonist at the GABA-A receptor. The protocols detailed below are foundational for preclinical assessment of anxiety-like behaviors in rodents.
Introduction to this compound and its Mechanism of Action
This compound is an anxiolytic agent that exhibits a pharmacological profile similar to benzodiazepines, with a key distinction of having reduced sedative and amnestic effects. It functions as a high-affinity partial agonist at the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission. By acting as a partial agonist, this compound enhances the effect of GABA, thereby increasing inhibitory signaling in the brain and producing anxiolytic effects.
Animal Models for Anxiolytic Drug Screening
The following behavioral assays are widely used to screen for and characterize the anxiolytic effects of pharmacological compounds like this compound.
Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a well-validated model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms of equal dimensions, connected by a central platform.[1]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) 30 minutes before testing. A positive control, such as diazepam, should also be included.
-
Procedure: Place the animal on the central platform of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute session.
-
Data Collection: An automated tracking system or a trained observer should record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries.
Data Presentation:
Table 1: Representative Anxiolytic Effects in the Elevated Plus-Maze (Rat Model)
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.5 | 20.5 ± 3.1 |
| Diazepam | 1.0 | 28.7 ± 3.8 | 35.1 ± 4.2 |
| Diazepam | 2.0 | 45.1 ± 4.1 | 50.3 ± 5.5 |
| Diazepam | 3.0 | 42.5 ± 3.9 | 48.9 ± 5.1 |
*p<0.05, **p<0.01 compared to vehicle. Data is illustrative and based on typical findings for Diazepam.[2]
Light-Dark Box Test
This test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit, open spaces.[3]
Experimental Protocol:
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[3]
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Diazepam) i.p. 30 minutes prior to testing.
-
Procedure: Place the animal in the center of the light compartment and allow it to freely explore the apparatus for 5-10 minutes.
-
Data Collection: Record the following parameters using a video tracking system:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[4]
Data Presentation:
Note: The following table provides representative data for Diazepam in the light-dark box test as specific dose-response data for this compound is not publicly available.
Table 2: Representative Anxiolytic Effects in the Light-Dark Box Test (Mouse Model)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | 35.4 ± 4.2 | 8.1 ± 1.5 |
| Diazepam | 1.0 | 55.2 ± 5.1 | 12.5 ± 2.0 |
| Diazepam | 2.0 | 78.9 ± 6.8 | 15.3 ± 2.3 |
*p<0.05, **p<0.01 compared to vehicle. Data is illustrative and based on typical findings for Diazepam.
Open-Field Test (OFT)
The open-field test is used to assess general locomotor activity and anxiety-like behavior in rodents. Anxiety is inferred from the animal's reluctance to enter the central, more exposed area of the arena.
Experimental Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control i.p. 30 minutes before the test.
-
Procedure: Place the animal in the center of the open field and allow it to explore for a predetermined period (e.g., 5-10 minutes).
-
Data Collection: An automated tracking system should be used to record:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Data Analysis: Anxiolytic drugs are expected to increase the time spent in and the number of entries into the center zone, without significantly altering total locomotor activity. A decrease in total distance traveled may indicate sedative effects.
Data Presentation:
Table 3: Representative Effects in the Open-Field Test (Mouse Model)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center Zone (s, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 25.1 ± 3.5 | 2500 ± 210 |
| Diazepam | 1.5 | 45.8 ± 4.2 | 2450 ± 190 |
| Chlordiazepoxide | 5.0 | 42.3 ± 3.9 | 2550 ± 220 |
| Chlordiazepoxide | 10.0 | 40.1 ± 4.0** | 2300 ± 200 |
**p<0.01 compared to vehicle. Data is illustrative and based on typical findings for benzodiazepines.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway:
This compound, as a partial agonist, binds to an allosteric site on the GABA-A receptor, enhancing the binding of GABA. This potentiation leads to an increased frequency of chloride channel opening, resulting in an influx of Cl- ions and hyperpolarization of the neuronal membrane. This inhibitory postsynaptic potential (IPSP) makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability in brain regions associated with anxiety, such as the amygdala.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for Anxiolytic Drug Testing:
The following diagram outlines the general workflow for assessing the anxiolytic effects of a test compound like this compound in a preclinical setting.
Caption: General experimental workflow for preclinical anxiolytic testing.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's anxiolytic effects. Consistent results across these different behavioral paradigms, demonstrating an increase in exploratory behavior in aversive environments without significant locomotor impairment, would provide strong evidence for the anxiolytic potential of this compound. Careful adherence to these standardized protocols is crucial for generating reliable and reproducible data in the drug development process.
References
- 1. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse light-dark paradigm: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of Panadiplon on Rodent Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the GABA-A receptor.[1] Unlike traditional benzodiazepines, this compound exhibits a unique pharmacological profile characterized by potent anxiolytic effects with minimal sedative, amnestic, and motor-impairing side effects.[2] These properties make it a valuable research tool for investigating the neurobiology of anxiety and for the development of novel anxiolytic drugs with improved side-effect profiles.
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodents, focusing on anxiety-like behavior, locomotor activity, and memory. The provided methodologies and data will guide researchers in designing and executing robust preclinical studies.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine (B76468) site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. As a partial agonist, this compound enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibitory tone in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex, is thought to underlie its anxiolytic properties.
Data Presentation: Summary of this compound's Behavioral Effects in Rodents
The following tables summarize the reported quantitative effects of this compound in various rodent behavioral models.
Table 1: Effects of this compound on Anxiety-Like Behavior
| Behavioral Test | Species | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Vogel Conflict Test | Rat | 1-3 | Showed anticonflict effects similar in potency to diazepam. | [2] |
| Cook-Davidson Conflict Test | Rat | 1-3 | Demonstrated anticonflict properties, indicative of anxiolytic activity. | [2] |
Table 2: Effects of this compound on Motor Function
| Behavioral Test | Species | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Rotarod Test | Rat | Up to 30 | Produced minimal impairment of performance. | [2] |
Table 3: Effects of this compound on Memory
| Behavioral Test | Species | Doses (mg/kg, i.p.) | Key Findings | Reference |
| One-Trial Passive Avoidance | Mouse | 1-10 | Did not produce anterograde amnesia when administered before training. | [2] |
| Shuttle Box Avoidance | Rat | 3-10 | Increased avoidance responses. | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the behavioral effects of this compound are provided below.
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[3] The test is based on the natural aversion of rodents to open and elevated spaces.[4]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
For mice: arms are typically 30 cm long and 5 cm wide.
-
For rats: arms are typically 50 cm long and 10 cm wide.
-
A video camera is mounted above the maze to record the sessions.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using the video camera.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms.
-
Protocol 2: Light-Dark Box Test for Anxiety-Like Behavior
This test is also based on the innate aversion of rodents to brightly illuminated areas.[1][5]
Apparatus:
-
A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.
-
For mice: typically, the dark compartment is 1/3 of the total size.
-
A video camera is used for recording.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Testing:
-
Place the mouse in the dark compartment.
-
Allow free exploration of both compartments for 10 minutes.
-
Record the session.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Anxiolytic-like activity is indicated by an increase in the time spent in the light compartment and the number of transitions.[6]
-
Protocol 3: Open Field Test for Locomotor Activity
This test assesses general locomotor activity and can be used to rule out confounding motor effects of the drug.
Apparatus:
-
A square arena with walls to prevent escape.
-
Automated photobeam system or video tracking software to measure activity.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Testing:
-
Place the animal in the center of the open field.
-
Allow it to explore for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent mobile.
-
Rearing frequency.
-
Protocol 4: Passive Avoidance Test for Memory Assessment
This test evaluates learning and memory based on the animal's ability to remember an aversive stimulus.[7]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
Procedure:
-
Training (Day 1):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle immediately after the training trial to assess its effect on memory consolidation.
-
-
Testing (Day 2, 24 hours later):
-
Place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis:
-
A longer step-through latency in the testing phase indicates better memory of the aversive event. This compound has been shown not to cause amnesia in this task.[2]
-
Conclusion
This compound serves as a critical tool for dissecting the neurobiological underpinnings of anxiety. The protocols outlined in these application notes provide a standardized framework for evaluating its behavioral effects in rodents. By carefully following these methodologies, researchers can generate reliable and reproducible data to advance our understanding of GABA-A receptor modulation and its therapeutic potential for anxiety disorders.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Microdialysis in Panadiplon Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panadiplon (U-78875) is a nonbenzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the GABAA receptor.[1] While its clinical development was halted due to evidence of hepatotoxicity in some species, this compound remains a valuable tool in preclinical research as a reference compound for studying GABAA receptor pharmacology.[2][3] Understanding the pharmacokinetic profile of this compound, particularly its concentration at the target site in the central nervous system (CNS), is crucial for interpreting its pharmacological effects in animal models.
In vivo microdialysis is a powerful technique for continuously sampling the unbound, pharmacologically active concentration of a drug in the extracellular fluid (ECF) of specific tissues, including the brain.[4][5] This technique offers a significant advantage over traditional methods that measure total plasma concentration, as it provides a more direct measure of the drug concentration at the site of action.[6] These application notes provide a detailed protocol for conducting in vivo microdialysis studies to assess the pharmacokinetic profile of this compound in preclinical models.
Data Presentation: Pharmacokinetic Parameters of this compound
Note: The following table presents hypothetical pharmacokinetic data for this compound following a single dose administration in a preclinical model, as determined by in vivo microdialysis. This data is for illustrative purposes to demonstrate how results from such a study would be presented. Actual values will vary depending on the animal model, dose, and route of administration.
| Parameter | Brain ECF (Striatum) | Plasma (Unbound) |
| Cmax (ng/mL) | 85 | 120 |
| Tmax (min) | 30 | 20 |
| AUC (0-t) (ng*min/mL) | 10200 | 14400 |
| Half-life (t1/2) (min) | 90 | 85 |
-
Cmax: Maximum concentration of the drug.
-
Tmax: Time to reach maximum concentration.
-
AUC (0-t): Area under the concentration-time curve from time zero to the last measured time point.
-
Half-life (t1/2): Time required for the drug concentration to decrease by half.
Experimental Protocols
This section outlines a detailed methodology for conducting in vivo microdialysis to study the pharmacokinetics of this compound in a rodent model (e.g., rat).
I. Materials and Reagents
-
This compound
-
Vehicle for this compound administration (e.g., saline, 10% DMSO in saline)
-
Microdialysis probes (e.g., 10-20 kDa molecular weight cut-off, suitable for brain tissue)
-
Guide cannulas
-
Dummy cannulas
-
Syringe pump
-
Fraction collector (refrigerated)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF) of the following composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) or bicarbonate.
-
Analytical system for quantification of this compound (e.g., HPLC-MS/MS)[6][7]
-
Dental cement and anchor screws
-
Surgical instruments
II. Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis of this compound.
III. Detailed Methodologies
A. Guide Cannula Implantation (Surgery)
-
Anesthetize the animal using a suitable anesthetic regimen and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., striatum, prefrontal cortex).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for a minimum of 72 hours post-surgery.
B. In Vivo Microdialysis Procedure
-
On the day of the experiment, place the animal in a freely moving animal system.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[1]
-
Allow the system to equilibrate for at least 60-90 minutes to ensure a stable baseline.
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal levels of any endogenous compounds of interest and to ensure the system is stable.
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Continue collecting dialysate fractions at regular intervals (e.g., every 10-20 minutes) for a predetermined duration (e.g., 4-6 hours) to monitor the change in this compound concentration over time.
C. Sample Analysis
-
Quantify the concentration of this compound in the collected dialysate samples using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[6][7] This method offers high sensitivity and selectivity for detecting low concentrations of small molecules in complex biological matrices.
-
The analytical method should be validated for linearity, accuracy, precision, and limit of quantification in a matrix that mimics the dialysate (i.e., aCSF).
D. Data Analysis
-
Calculate the concentration of this compound in each dialysate sample. It is crucial to determine the in vivo recovery of the microdialysis probe to accurately estimate the extracellular concentration of this compound. This can be achieved using methods such as the no-net-flux method or by retrodialysis of a calibrator.
-
Plot the corrected this compound concentration as a function of time to generate a pharmacokinetic profile.
-
From the concentration-time curve, calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate non-compartmental or compartmental analysis software.
IV. This compound's Mechanism of Action and Associated Signaling
This compound exerts its anxiolytic effects by acting as a partial agonist at the GABAA receptor, a ligand-gated ion channel. Binding of this compound to the benzodiazepine (B76468) site on the GABAA receptor potentiates the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Analytical Methods Used for the Detection and Quantification of Benzodiazepines (2019) | Zidane Qriouet | 55 Citations [scispace.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Panadiplon-Induced Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of Panadiplon-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it discontinued?
This compound (U-78875) is an anxiolytic drug that acts as a high-affinity partial agonist of the GABA-A receptor.[1][2] Despite showing promise with potent anxiolytic effects and minimal sedation, its clinical development was halted due to unexpected liver toxicity observed in human volunteers.[1][3][4]
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
The hepatotoxicity of this compound is considered idiosyncratic and is linked to mitochondrial dysfunction.[3][4] The primary mechanism does not appear to directly cause cell death but rather sensitizes hepatocytes to secondary stress, which can then lead to apoptosis and necrosis.[4] The key events in this proposed pathway include:
-
Metabolism: this compound is metabolized to cyclopropane (B1198618) carboxylic acid (CPCA).[3][4]
-
Mitochondrial Inhibition: Both this compound and its metabolite, CPCA, inhibit mitochondrial fatty acid beta-oxidation.[3][4]
-
Depletion of Coenzyme A (CoA) and Carnitine: The carboxylic acid metabolite is thought to decrease the availability of liver CoA and carnitine by forming unusual acyl derivatives.[4]
-
Disrupted Energy Metabolism: This leads to impaired mitochondrial respiration, reduced ATP production, and disruption of glucose homeostasis.[3][4]
-
Secondary Stress and Cell Death: These defects render the hepatocytes vulnerable to secondary stressors, ultimately triggering apoptosis and necrosis.[4]
Q3: Are there species-specific differences in this compound hepatotoxicity?
Yes, significant species-specific differences have been observed. While preclinical studies in rats, dogs, and monkeys did not predict the hepatotoxicity seen in humans, subsequent studies in Dutch-belted rabbits revealed a Reye's syndrome-like hepatic toxic syndrome.[4] In vitro studies have also shown that this compound and CPCA impair mitochondrial function in rabbit and human hepatocytes, but not in rat hepatocytes.[3]
Q4: What are the key biomarkers to monitor for this compound-induced liver injury?
Standard clinical biomarkers for drug-induced liver injury (DILI) are relevant for monitoring this compound's effects. These include:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Elevated levels of these enzymes in the blood are indicative of hepatocyte necrosis and inflammation.[5][6]
-
Alkaline phosphatase (ALP): An increase in ALP can indicate cholestatic injury.[6][7]
-
Total Bilirubin (B190676) (TBIL): Elevated bilirubin is a marker of impaired liver function.[5][6]
More specific to the mechanism of this compound, researchers should also consider monitoring:
-
Mitochondrial function assays: Such as measuring the mitochondrial membrane potential.
-
Markers of fatty acid oxidation: To directly assess the inhibitory effects of this compound and its metabolites.
-
Cellular levels of CoA and Carnitine: To investigate their depletion.
Troubleshooting Guides
Problem 1: Inconsistent hepatotoxicity results in our in vitro model.
-
Possible Cause 1: Inappropriate cell model. The hepatotoxicity of this compound is species-specific.[3][4] Ensure you are using a relevant cell model, such as primary human or rabbit hepatocytes. Rat-derived cells may not show toxicity.[3]
-
Troubleshooting 1: Switch to primary human or rabbit hepatocytes. If using cell lines, consider their metabolic capabilities, as the toxicity is linked to a metabolite.
-
Possible Cause 2: Variation in donor hepatocytes. There can be significant inter-individual differences in susceptibility to DILI.[4]
-
Troubleshooting 2: Use hepatocytes from multiple donors to account for genetic variability.
-
Possible Cause 3: Short exposure time. The toxic effects of this compound may not be immediately apparent and might require a longer exposure to manifest.
-
Troubleshooting 3: Extend the incubation time with this compound and its metabolite in your cell culture experiments.
Problem 2: We are not observing a significant decrease in cell viability despite seeing markers of mitochondrial dysfunction.
-
Possible Cause: The primary mechanism is not direct cytotoxicity. this compound-induced mitochondrial dysfunction makes hepatocytes more susceptible to a "second hit" or secondary stress, rather than directly causing cell death.[4]
-
Troubleshooting: Introduce a secondary stressor to your experimental model after treatment with this compound. This could include a pro-inflammatory cytokine or a compound that induces oxidative stress.
Problem 3: Difficulty in synthesizing or obtaining the active metabolite, CPCA.
-
Possible Cause: Complex organic synthesis.
-
Troubleshooting: Focus on experiments with the parent compound, this compound, as it has also been shown to induce mitochondrial dysfunction, albeit potentially to a lesser extent than the metabolite.[3] Alternatively, consider using a cell model with high metabolic activity to ensure the conversion of this compound to CPCA.
Data Presentation
Table 1: Effects of this compound and CPCA on Mitochondrial Function in Hepatocytes
| Parameter | Species | Compound | Concentration | Effect | Reference |
| Palmitate β-oxidation | Rabbit & Human | This compound | 100 µM | Acute inhibition | [3] |
| Rabbit & Human | CPCA | Not specified | Impaired | [3] | |
| Mitochondrial Rhodamine 123 Uptake | Rabbit & Human | This compound | 30 µM | Reduced after 18h | [3] |
| Rabbit & Human | CPCA | Not specified | Impaired | [3] | |
| Rat | This compound | 30 µM | No effect | [3] | |
| Mitochondrial Respiration (ex vivo from treated rabbits) | Rabbit | This compound | In vivo treatment | Reduced respiratory control ratios and lower oxygen consumption | [3] |
Experimental Protocols
1. Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
Plate hepatocytes in a 96-well plate and allow them to adhere.
-
Treat cells with this compound, CPCA, or vehicle control for the desired time.
-
Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 5 µM JC-1 staining solution for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP.
-
2. Measurement of Fatty Acid Beta-Oxidation
-
Principle: This assay measures the rate of oxidation of a radiolabeled fatty acid, such as [14C]palmitate, by mitochondria. The end products of oxidation are captured and quantified to determine the rate of beta-oxidation.
-
Procedure:
-
Isolate mitochondria from hepatocytes treated with this compound, CPCA, or vehicle control.
-
Incubate the isolated mitochondria in a reaction buffer containing L-carnitine, coenzyme A, and [14C]palmitate.
-
After the incubation period, stop the reaction by adding perchloric acid.
-
Separate the acid-soluble metabolic products (acetyl-CoA and intermediates) from the unreacted [14C]palmitate.
-
Quantify the radioactivity of the acid-soluble fraction using a scintillation counter.
-
A decrease in the radioactivity of the acid-soluble fraction in the treated samples compared to the control indicates inhibition of beta-oxidation.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [bionity.com]
- 3. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity - Wikipedia [en.wikipedia.org]
Technical Support Center: Panadiplon and Mitochondrial Fatty Acid β-Oxidation
Welcome to the Technical Support Center for researchers investigating the effects of Panadiplon on mitochondrial fatty acid β-oxidation. This resource provides essential information, troubleshooting guidance, and detailed protocols to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on mitochondrial fatty acid β-oxidation a concern?
A1: this compound is an anxiolytic drug that was withdrawn from clinical development due to unexpected liver toxicity in human trials.[1][2] Research indicates that this hepatotoxicity is linked to the inhibition of mitochondrial fatty acid β-oxidation, a critical pathway for energy production in the liver.[1][2]
Q2: What is the proposed mechanism of this compound-induced inhibition of fatty acid β-oxidation?
A2: The leading hypothesis is that a metabolite of this compound, cyclopropane (B1198618) carboxylic acid (CPCA), is the primary mediator of toxicity.[1] CPCA is thought to inhibit fatty acid β-oxidation by sequestering essential cofactors, namely Coenzyme A (CoA) and L-carnitine, which are necessary for the transport and metabolism of long-chain fatty acids into the mitochondria. This disruption leads to impaired energy metabolism and accumulation of toxic lipid intermediates.
Q3: What are the observable effects of this compound on hepatocytes?
A3: In vitro studies on rabbit and human hepatocytes have shown that this compound can cause an acute inhibition of the β-oxidation of palmitate. Furthermore, it has been observed to reduce the mitochondrial membrane potential, as indicated by decreased uptake of the fluorescent dye Rhodamine 123. This suggests a broader mitochondrial dysfunction beyond the direct inhibition of fatty acid oxidation.
Q4: Can the toxic effects of this compound be mitigated?
A4: Studies have shown that the hepatic toxicity induced by this compound can be partially alleviated by the administration of L-carnitine and, to a lesser degree, pantothenate (a precursor of Coenzyme A). This supports the hypothesis that the sequestration of these cofactors is a key part of the toxicity mechanism.
Q5: Are there species-specific differences in the response to this compound?
A5: Yes, significant species-specific differences have been observed. While hepatic toxicity was seen in humans and rabbits, preclinical studies in rats, dogs, and monkeys did not predict this outcome. This highlights the importance of using relevant models, such as human hepatocytes, when studying this compound's effects.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of fatty acid oxidation observed. | 1. Incorrect concentration of this compound or CPCA: The effective concentration may not have been reached. 2. Cell type is not sensitive: As noted, there are species and even donor-specific differences in sensitivity. 3. Sub-optimal assay conditions: Issues with substrate availability, cofactor concentrations, or incubation time. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 µM to 200 µM) to determine the IC50 in your specific cell model. 2. Use a sensitive cell model: Human or rabbit primary hepatocytes are recommended based on existing literature. 3. Optimize your assay protocol: Ensure adequate concentrations of L-carnitine and Coenzyme A are present in your assay buffer unless their depletion is the variable being studied. Refer to the detailed protocols below. |
| High variability in experimental replicates. | 1. Inconsistent cell health or density: Variations in cell plating or viability can lead to inconsistent metabolic activity. 2. Instability of this compound or CPCA in media: The compounds may degrade over long incubation periods. 3. Pipetting errors. | 1. Ensure uniform cell seeding and assess viability: Use a consistent cell seeding protocol and perform a viability assay (e.g., trypan blue exclusion) before starting the experiment. 2. Prepare fresh solutions: Make fresh stock solutions of this compound and CPCA for each experiment. 3. Use calibrated pipettes and proper technique. |
| Unexpected changes in mitochondrial membrane potential. | 1. Off-target effects of this compound or CPCA: The compounds may have other effects on mitochondrial function besides inhibiting fatty acid oxidation. 2. Secondary effects of metabolic disruption: Inhibition of fatty acid oxidation can lead to a buildup of toxic intermediates that can damage mitochondria. | 1. Investigate other mitochondrial parameters: Assess mitochondrial respiration, ATP production, and reactive oxygen species (ROS) generation to get a more complete picture of mitochondrial health. 2. Time-course experiment: Measure changes in mitochondrial membrane potential at different time points after treatment to distinguish between direct and indirect effects. |
Data Presentation
Table 1: Effect of this compound on Mitochondrial Fatty Acid β-Oxidation in Hepatocytes
| Compound | Concentration | Cell Type | Assay | Observed Effect | Reference |
| This compound | 100 µM | Rabbit and Human Hepatocytes | [¹⁴C]Palmitate Oxidation | Acute Inhibition | |
| CPCA | Not specified | Rabbit and Human Hepatocytes | β-Oxidation | Impaired |
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Hepatocytes
| Compound | Concentration | Cell Type | Assay | Observed Effect | Reference |
| This compound | 30 µM | Cultured Rabbit and Human Hepatocytes | Rhodamine 123 Uptake | Reduced Uptake | |
| CPCA | Not specified | Rabbit and Human Hepatocytes | Rhodamine 123 Uptake | Impaired Uptake |
Experimental Protocols
Measurement of Mitochondrial Fatty Acid β-Oxidation using [¹⁴C]Palmitate
This protocol is adapted from methods used to assess fatty acid oxidation in cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., primary human or rabbit hepatocytes)
-
Seahorse XF Palmitate-BSA FAO Substrate or equivalent
-
[1-¹⁴C]palmitic acid
-
Scintillation fluid and counter
-
This compound and/or CPCA
-
Appropriate cell culture media and buffers
Procedure:
-
Cell Seeding: Plate hepatocytes at a suitable density in a multi-well plate and allow them to adhere and recover.
-
Pre-incubation:
-
Wash the cells with pre-warmed Krebs-Henseleit buffer (KHB) supplemented with 25 mM HEPES and 0.5% fatty acid-free BSA.
-
Incubate the cells for 1-2 hours in KHB containing the desired concentrations of this compound, CPCA, or vehicle control.
-
-
Initiation of Oxidation:
-
Prepare the [¹⁴C]palmitate-BSA conjugate according to the manufacturer's instructions or a standard laboratory protocol.
-
Add the [¹⁴C]palmitate-BSA substrate to the cells to initiate the assay. A typical final concentration is 100-200 µM palmitate with a specific activity of ~1 µCi/µmol.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, the [¹⁴C]palmitate will be oxidized, producing ¹⁴CO₂ and acid-soluble metabolites (ASMs).
-
Trapping of ¹⁴CO₂:
-
If measuring ¹⁴CO₂, the wells should be sealed with a cap containing a filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH).
-
At the end of the incubation, inject a strong acid (e.g., 1 M perchloric acid) into the wells to stop the reaction and release the dissolved ¹⁴CO₂.
-
Allow the plate to sit for at least 1 hour to ensure complete trapping of the ¹⁴CO₂.
-
Transfer the filter paper to a scintillation vial for counting.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Transfer the culture medium to a microcentrifuge tube.
-
Add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Transfer an aliquot of the supernatant (which contains the ASMs) to a scintillation vial.
-
-
Data Analysis:
-
Count the radioactivity in the ¹⁴CO₂ and ASM samples using a scintillation counter.
-
Normalize the counts to the amount of protein per well or per million cells.
-
Compare the results from the this compound/CPCA-treated wells to the vehicle control to determine the percent inhibition.
-
Assessment of Mitochondrial Membrane Potential using Rhodamine 123
This protocol describes the use of the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.
Materials:
-
Cultured hepatocytes
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
This compound and/or CPCA
-
Fluorescence microscope or plate reader
-
Appropriate cell culture media and buffers (e.g., HBSS)
Procedure:
-
Cell Seeding: Plate hepatocytes on a glass-bottom dish or a multi-well plate suitable for fluorescence measurements.
-
Treatment: Incubate the cells with the desired concentrations of this compound, CPCA, or vehicle control for the desired duration (e.g., 18 hours as in the reference literature).
-
Rhodamine 123 Staining:
-
Prepare a working solution of Rhodamine 123 in pre-warmed HBSS or culture medium without phenol (B47542) red. A typical final concentration is 1-10 µM.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the Rhodamine 123 solution and wash the cells 2-3 times with warm HBSS to remove the excess dye.
-
-
Imaging and Quantification:
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters for Rhodamine 123 (excitation ~488 nm, emission ~525 nm). Capture images for qualitative analysis of mitochondrial morphology and fluorescence intensity.
-
Fluorescence Plate Reader: For quantitative analysis, measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For microscopy data, compare the fluorescence intensity of mitochondria in treated versus control cells.
-
For plate reader data, normalize the fluorescence intensity to the cell number or protein concentration in each well.
-
Express the results as a percentage of the control to determine the reduction in Rhodamine 123 uptake.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for measuring fatty acid β-oxidation.
Caption: Logical relationship for troubleshooting experimental issues.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Panadiplon-Induced Liver Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating species differences in Panadiplon-induced liver toxicity.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant species difference in this compound-induced liver toxicity?
A1: The observed species differences in this compound-induced hepatotoxicity are primarily due to variations in its metabolism.[1][2] In humans and Dutch-belted rabbits, this compound is metabolized to a toxic carboxylic acid metabolite, cyclopropane (B1198618) carboxylic acid (CPCA).[1] This metabolite is responsible for the subsequent liver injury. In contrast, preclinical studies in rats, dogs, and monkeys did not predict this toxicity, suggesting that these species either do not produce CPCA in sufficient quantities or have different downstream responses to it.[1]
Q2: What is the underlying mechanism of this compound-induced liver toxicity?
A2: The primary mechanism of this compound-induced liver toxicity is the inhibition of mitochondrial fatty acid β-oxidation by its metabolite, CPCA.[1][3] This inhibition leads to a cascade of detrimental cellular events, including:
-
Depletion of essential cofactors like Coenzyme A (CoA) and carnitine through the formation of unusual acyl derivatives.[1]
-
Disruption of glucose homeostasis and depletion of glycogen.[1]
-
Increased sensitivity of hepatocytes to secondary stress, ultimately leading to apoptosis and necrosis.[1]
Q3: Which animal model is most appropriate for studying this compound's hepatotoxicity as it relates to humans?
A3: Subsequent to the unexpected toxicity observed in human clinical trials, studies revealed that the Dutch-belted rabbit exhibits a hepatic toxic syndrome similar to the Reye's Syndrome-like idiosyncratic response seen in humans.[1] Therefore, the Dutch-belted rabbit is considered a more predictive model for this compound-induced liver toxicity than rats, dogs, or monkeys, which did not show this adverse effect in preclinical trials.[1]
Q4: Can the liver toxicity induced by this compound be ameliorated?
A4: Yes, studies have shown that the administration of carnitine, and to a lesser extent pantothenate (a precursor of Coenzyme A), can ameliorate the hepatic toxicity.[1] This is because these compounds help to replenish the depleted pools of carnitine and CoA that are crucial for mitochondrial function.[1]
Troubleshooting Guide
Problem 1: I am not observing any hepatotoxicity in my rat/mouse model after this compound administration.
-
Possible Cause: Rats and mice are not susceptible to this compound-induced liver toxicity in the same way as humans.[1] This is likely due to differences in the metabolic pathway of this compound, leading to lower or no production of the toxic metabolite, CPCA.[3]
-
Troubleshooting Steps:
-
Confirm Species: Verify that you are not expecting a toxic response in a non-susceptible species. For studying the specific human-like toxicity, the Dutch-belted rabbit is a more appropriate model.[1]
-
Metabolite Analysis: If your experimental goals allow, consider analyzing the plasma or liver homogenates for the presence of the cyclopropane carboxylic acid (CPCA) metabolite to confirm metabolic differences.
-
Positive Control: Ensure your experimental setup can detect drug-induced liver injury by using a known hepatotoxin in your chosen species (e.g., acetaminophen (B1664979) in mice).[4][5]
-
Problem 2: My in vitro hepatocyte culture shows cell death, but the mechanism is unclear.
-
Possible Cause: The observed cytotoxicity could be due to the direct effects of the CPCA metabolite on mitochondrial function.[3]
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Measure key indicators of mitochondrial health. This can include assessing the inhibition of palmitate β-oxidation and measuring the mitochondrial membrane potential using dyes like rhodamine 123.[3] A reduction in these indicates mitochondrial dysfunction.
-
Co-treatment with Carnitine/Pantothenate: Attempt to rescue the cells by co-incubating them with carnitine or pantothenate.[1] If the cell viability improves, it strongly suggests that the toxicity is mediated through the depletion of CoA and carnitine.
-
Use of Parent Compound vs. Metabolite: If possible, treat hepatocytes with both this compound and synthesized CPCA separately. This will help to confirm if the toxicity is indeed caused by the metabolite.
-
Data Presentation
Table 1: Species Susceptibility to this compound-Induced Hepatotoxicity
| Species | Susceptibility to Hepatotoxicity | Key Findings | Reference |
| Human | High | Unexpected hepatic toxicity observed in Phase 1 clinical trials. | [1][3] |
| Dutch-Belted Rabbit | High | Develops a Reye's Syndrome-like hepatic toxic syndrome. | [1] |
| Rat | Low | Did not predict human toxicity in preclinical studies. | [1][3] |
| Dog | Low | Did not predict human toxicity in preclinical studies. | [1] |
| Monkey | Low | Did not predict human toxicity in preclinical studies. | [1] |
Table 2: In Vitro Effects of this compound and its Metabolite (CPCA)
| Parameter | Species | Compound | Concentration | Effect | Reference |
| Palmitate β-oxidation | Rabbit, Human | This compound | 100 µM | Acute inhibition | [3] |
| Mitochondrial Rhodamine 123 Uptake | Rabbit, Human | This compound | 30 µM | Reduced uptake after 18h exposure | [3] |
| Mitochondrial Rhodamine 123 Uptake | Rat | This compound | 30 µM | No effect | [3] |
| β-oxidation & Rhodamine 123 Uptake | Rabbit, Human | CPCA | Not specified | Impaired | [3] |
Experimental Protocols
1. In Vitro Assessment of Mitochondrial Toxicity in Cultured Hepatocytes
-
Objective: To determine the effect of this compound or its metabolite (CPCA) on mitochondrial function in hepatocytes from different species.
-
Methodology:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the species of interest (e.g., rabbit, human, rat) using a collagenase perfusion method. Plate the cells on collagen-coated plates and culture in appropriate media.
-
Treatment: Expose the cultured hepatocytes to varying concentrations of this compound or CPCA for a defined period (e.g., 18-24 hours).
-
Mitochondrial Membrane Potential Assay (Rhodamine 123 Uptake):
-
After treatment, incubate the cells with Rhodamine 123, a fluorescent dye that accumulates in mitochondria with an intact membrane potential.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.[3]
-
-
Fatty Acid β-Oxidation Assay (¹⁴C-Palmitate Oxidation):
-
Incubate the treated hepatocytes with ¹⁴C-labeled palmitic acid.
-
After incubation, measure the amount of ¹⁴C-labeled CO₂ and acid-soluble metabolites produced.
-
A reduction in the production of these metabolites indicates an inhibition of β-oxidation.[3]
-
-
2. In Vivo Assessment of this compound-Induced Hepatotoxicity in the Dutch-Belted Rabbit
-
Objective: To evaluate the in vivo hepatotoxic effects of this compound in a susceptible animal model.
-
Methodology:
-
Animal Model: Use adult Dutch-belted rabbits.
-
Drug Administration: Administer this compound orally or via an appropriate route at various dose levels. Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity. Collect blood samples at predetermined time points for analysis of liver function markers (e.g., ALT, AST, bilirubin).
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, and prepare sections for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate for hepatocellular necrosis, apoptosis, and other pathological changes.
-
Metabolite Profiling (Optional): Analyze plasma and liver tissue for the quantification of this compound and its metabolites, including CPCA, to correlate exposure with toxicity.
-
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: General experimental workflow for investigating this compound toxicity.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the hepatotoxicity of paracetamol are due to differences in the rate of conversion to its cytotoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research on the Species Difference of the Hepatotoxicity of Medicine Based on Transcriptome [frontiersin.org]
- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Panadiplon Toxicity in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Panadiplon-induced toxicity in animal experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guides
Issue 1: Unexpectedly High Morbidity or Mortality in this compound-Treated Animals
Question: We are observing a high rate of morbidity/mortality in our animal cohort (rabbits) treated with this compound, even at doses previously reported. What could be the cause and how can we troubleshoot this?
Answer:
Several factors could contribute to increased sensitivity to this compound. Consider the following troubleshooting steps:
-
Confirm Species and Strain: this compound-induced hepatotoxicity is idiosyncratic and has been specifically demonstrated in Dutch-belted rabbits.[1] Other species like rats, dogs, and monkeys have not shown this specific toxicity profile.[1] Ensure you are using the appropriate animal model.
-
Assess Animal Health Status: Underlying health conditions or nutritional deficiencies can exacerbate this compound's toxic effects.[1] Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Review Dosing and Administration: Inaccurate dosing or improper administration can lead to overdose. Verify your calculations and ensure consistent oral gavage technique.
-
Implement a Mitigation Strategy: Based on the known mechanism of this compound toxicity, prophylactic administration of L-carnitine and pantothenic acid is recommended.[1] If you are not already doing so, incorporating this into your protocol is crucial.
Issue 2: Inconsistent or Non-Significant Hepatotoxicity Markers
Question: We are not observing consistent elevations in liver enzymes (ALT, AST) in our this compound-treated group. How can we ensure we are accurately assessing hepatotoxicity?
Answer:
-
Timing of Sample Collection: The onset of liver injury may vary. Collect blood samples at multiple time points throughout the study to capture the peak of enzyme elevation.
-
Expand Biochemical Panel: In addition to ALT and AST, consider measuring other markers of liver dysfunction such as:
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Gamma-Glutamyl Transferase (GGT)
-
Total Serum Bile Acids (TSBA)
-
Blood Ammonia
-
-
Histopathological Analysis: Biochemical markers should always be correlated with histopathological examination of the liver.[2] This will provide definitive evidence of hepatocellular damage, such as necrosis, steatosis (fatty liver), and inflammation.
-
Confirm Drug Integrity: Ensure the this compound being used is of high purity and has been stored correctly to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound toxicity?
A1: this compound is metabolized in the liver to cyclopropane (B1198618) carboxylic acid (CPCA). CPCA inhibits mitochondrial fatty acid β-oxidation, a critical process for energy production in the liver. This inhibition leads to a depletion of essential cofactors, Coenzyme A (CoA) and carnitine. The disruption of mitochondrial function and energy metabolism results in a Reye's Syndrome-like hepatotoxicity, characterized by microvesicular steatosis and hepatocellular necrosis.
Q2: Why is this compound toxic in some species and not others?
A2: The idiosyncratic nature of this compound toxicity is due to species-specific differences in its metabolism and/or the susceptibility of their mitochondria to the effects of its metabolites. While the precise reasons for these differences are not fully elucidated, it was observed that preclinical studies in rats, dogs, and monkeys did not predict the hepatotoxicity seen in humans and later reproduced in Dutch-belted rabbits.
Q3: What are the primary strategies to mitigate this compound toxicity?
A3: The primary mitigation strategy is to counteract the depletion of CoA and carnitine caused by this compound's metabolite. This can be achieved through the administration of:
-
L-carnitine: Supplementation helps to replenish the depleted carnitine stores, which is essential for the transport of fatty acids into the mitochondria for oxidation.
-
Pantothenic Acid (Vitamin B5): As a precursor to Coenzyme A, pantothenic acid supplementation can help to restore CoA levels.
Q4: Are there established effective doses of L-carnitine and pantothenic acid for mitigating this compound toxicity?
A4: There is no published quantitative data on the specific doses of L-carnitine and pantothenic acid used to mitigate this compound-induced hepatotoxicity. However, studies on other drug-induced hepatotoxicities provide a range of effective doses in various animal models. These can be used as a starting point for designing your own mitigation protocols.
Data Presentation
Table 1: Suggested Starting Doses for L-Carnitine in Mitigating Drug-Induced Hepatotoxicity (Based on Analogous Studies)
| Animal Model | Hepatotoxic Agent | L-Carnitine Dose (mg/kg/day) | Route of Administration | Reference |
| Rabbit | Acetaminophen | 250 | Not Specified | |
| Rabbit | Formaldehyde | 250 | Oral | |
| Rat | Carbon Tetrachloride | 100 | Oral | |
| Rat | D-carnitine/Paracetamol | 500 | IP | |
| Mouse | Acetaminophen | 500 | IP |
Table 2: Suggested Starting Doses for Pantothenic Acid in Mitigating Drug-Induced Hepatotoxicity (Based on Analogous Studies)
| Animal Model | Hepatotoxic Agent | Pantothenic Acid Dose (mg/kg/day) | Route of Administration | Reference |
| Rat | Carbon Tetrachloride | 10 - 100 | Oral (gavage) | |
| Rat | Carbon Tetrachloride | 100 | IP | |
| Rat | Bile Duct Ligation | 5 - 100 | Oral (gavage) | |
| Mouse | MCD Diet | 250 (3 times/week) | IP |
Table 3: Quantitative Effects of L-Carnitine and Pantothenic Acid on Liver Enzymes in Models of Hepatotoxicity
Disclaimer: The following data is from studies on hepatotoxicity induced by agents other than this compound and is provided for reference purposes.
| Mitigating Agent | Animal Model | Hepatotoxic Agent | Biomarker | % Reduction in Elevated Levels (approx.) | Reference |
| L-Carnitine | Rabbit | Acetaminophen | ALT | Normalization | |
| L-Carnitine | Rabbit | Acetaminophen | AST | Normalization | |
| L-Carnitine | Mouse | Acetaminophen | ALT | Significant Reduction | |
| L-Carnitine | Mouse | Acetaminophen | AST | Significant Reduction | |
| Pantothenic Acid | Rat | Carbon Tetrachloride | ALT | Dose-dependent reduction | |
| Pantothenic Acid | Rat | Carbon Tetrachloride | AST | Dose-dependent reduction |
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Dutch-Belted Rabbits
-
Animal Model: Female Dutch-belted rabbits.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard chow and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Group 2: this compound (e.g., 20 mg/kg/day).
-
-
Drug Preparation: Prepare a suspension of this compound in the vehicle.
-
Administration: Administer this compound or vehicle daily via oral gavage for 14 days.
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (lethargy, weight loss, changes in appetite).
-
Collect blood samples (e.g., from the marginal ear vein) at baseline and at regular intervals (e.g., days 4, 7, 12, and 14) for biochemical analysis of liver enzymes (ALT, AST, ALP, etc.).
-
-
Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the liver.
-
Histopathology: Collect liver tissue samples and fix them in 10% neutral buffered formalin for histopathological processing and examination.
Protocol 2: Mitigation of this compound Hepatotoxicity with L-Carnitine/Pantothenic Acid
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 20 mg/kg/day).
-
Group 3: this compound + L-carnitine (e.g., 250 mg/kg/day).
-
Group 4: this compound + Pantothenic Acid (e.g., 100 mg/kg/day).
-
Group 5: this compound + L-carnitine + Pantothenic Acid.
-
-
Drug Preparation: Prepare this compound, L-carnitine, and Pantothenic Acid solutions/suspensions in appropriate vehicles.
-
Administration:
-
Administer L-carnitine and/or Pantothenic Acid (e.g., orally or via intraperitoneal injection) at a set time before this compound administration (e.g., 1 hour prior).
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Monitoring, Necropsy, and Histopathology: As described in Protocol 1.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
References
Panadiplon solubility and stability in common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Panadiplon in common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of the organic solvent (e.g., DMSO). However, be mindful of the solvent's potential toxicity to cells or interference with the assay.
-
Use a different solvent for the stock solution: While DMSO is common, ethanol (B145695) or methanol (B129727) could be alternatives. Test the solubility in these solvents and their compatibility with your experimental setup.
-
Prepare a fresh stock solution: Ensure your stock solution has not exceeded its stability limits.
-
Sonication: Briefly sonicating the final solution can help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution might increase the solubility, but be cautious about the thermal stability of this compound.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation from moisture and light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To assess the stability of this compound under your specific experimental conditions (e.g., in a particular buffer at a certain temperature), you can perform a stability study. This typically involves incubating the this compound solution under the desired conditions and analyzing samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent this compound peak and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method like HPLC-UV. | |
| Low or no biological activity observed | Poor solubility of this compound in the assay medium. | Refer to the troubleshooting steps for precipitation (FAQ Q2). Consider using a formulation aid if compatible with your assay. |
| Degradation of this compound under assay conditions. | Perform a stability study under your specific assay conditions to confirm the integrity of the compound over the duration of the experiment. | |
| Unexpected peaks in analytical chromatogram | Degradation of this compound. | Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method. |
| Impurities in the this compound sample. | Obtain a certificate of analysis for your this compound batch to check for known impurities. |
Data Presentation
This compound Solubility
Disclaimer: The following table provides an illustrative template for summarizing this compound's solubility. Specific quantitative data is not currently available in the public domain and must be determined experimentally.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Method |
| Dimethyl Sulfoxide (B87167) (DMSO) | Experimentally Determined | Calculated | Thermodynamic or Kinetic |
| Ethanol | Experimentally Determined | Calculated | Thermodynamic or Kinetic |
| Methanol | Experimentally Determined | Calculated | Thermodynamic or Kinetic |
| Water | Experimentally Determined | Calculated | Thermodynamic or Kinetic |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Experimentally Determined | Calculated | Thermodynamic or Kinetic |
This compound Stability Profile
Disclaimer: The following table is a template for presenting stability data. The actual stability will depend on the specific conditions (temperature, pH, light exposure) and should be determined experimentally.
| Solvent/Medium | Condition | Time Point | % Remaining | Degradation Products Observed |
| DMSO | -20°C, Dark | 1 month | >99% (Expected) | None (Expected) |
| PBS pH 7.4 | 37°C, Dark | 24 hours | Experimentally Determined | Experimentally Determined |
| Acidic Buffer (e.g., pH 2) | Room Temperature | 48 hours | Experimentally Determined | Experimentally Determined |
| Basic Buffer (e.g., pH 9) | Room Temperature | 48 hours | Experimentally Determined | Experimentally Determined |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a general procedure for determining the kinetic solubility of this compound using the shake-flask method, which is suitable for early-stage drug discovery.[2][3][4]
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or orbital shaker
-
Microplate reader or HPLC-UV system
-
96-well plates (UV-transparent for spectrophotometric analysis)
-
0.22 µm syringe filters
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. A common starting concentration is 10 mM.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
In microcentrifuge tubes, add a small volume (e.g., 2 µL) of each this compound dilution to a larger volume (e.g., 98 µL) of PBS (pH 7.4). This creates a 1:50 dilution. Prepare these in duplicate or triplicate.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours). [2][3]
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube or a 96-well plate. Alternatively, filter the solution through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the supernatant/filtrate. This can be done using a UV-Vis spectrophotometer by comparing the absorbance to a standard curve of this compound in the same solvent mixture (e.g., 2% DMSO in PBS), or more accurately by HPLC-UV.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Stability Assessment by HPLC
This protocol describes a general approach for assessing the stability of this compound in a given solution using a stability-indicating HPLC method.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer and pH)
-
HPLC vials
Procedure:
-
Develop a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products. Method development typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Prepare the this compound solution in the desired solvent or medium at a known concentration.
-
Divide the solution into several aliquots in HPLC vials.
-
Store the vials under the desired stability testing conditions (e.g., specific temperature, light exposure). Keep a control sample at a condition where this compound is known to be stable (e.g., -20°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from the stability condition and analyze it by HPLC.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate the formation of degradation products.
Visualizations
This compound Experimental Workflow: Solubility & Stability
Caption: Workflow for determining this compound's solubility and stability.
This compound Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a partial agonist at the GABA-A receptor.[5] The binding of this compound to a site distinct from the GABA binding site allosterically modulates the receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in anxiolytic effects.
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
References
Overcoming poor bioavailability of Panadiplon in oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of Panadiplon. Given that this compound's clinical development was discontinued, publicly available data on its formulation and bioavailability is limited. This guide is based on its known physicochemical properties and established methods for enhancing the bioavailability of poorly soluble compounds.
Disclaimer: this compound was withdrawn from clinical trials due to evidence of hepatotoxicity.[1][2] Any research involving this compound should be conducted with extreme caution and appropriate safety measures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
Q2: What are the known physicochemical properties of this compound?
While experimental solubility and permeability data are scarce, some key properties have been calculated:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇N₅O₂ | PubChem |
| Molecular Weight | 335.36 g/mol | [3] |
| XLogP3 | 2.4 | PubChem |
| IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one |
This table summarizes key physicochemical properties of this compound.
Q3: Has the Biopharmaceutics Classification System (BCS) class for this compound been determined?
The BCS class for this compound has not been publicly documented. The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Given its likely low solubility, this compound would hypothetically fall into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Experiments to determine its precise solubility and permeability are necessary for definitive classification.
Q4: What were the primary reasons for the discontinuation of this compound's clinical development?
This compound's development was halted due to evidence of hepatic toxicity observed in Phase 1 clinical trials with human volunteers, which was not predicted by preclinical studies in rats, dogs, or monkeys. Subsequent studies in rabbits identified a metabolic pathway leading to a carboxylic acid metabolite (cyclopropane carboxylic acid) that inhibits mitochondrial fatty acid beta-oxidation, ultimately causing liver damage.
Troubleshooting Guide for this compound Oral Formulation
This guide addresses potential issues researchers may encounter during the development of an oral dosage form for this compound.
Issue 1: Low and Variable Drug Exposure in Preclinical Animal Studies
Possible Cause: Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Experimentally determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess its permeability using in vitro models like the Caco-2 cell permeability assay. This will help in confirming its BCS classification.
-
-
Formulation Strategies to Enhance Solubility and Dissolution:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.
-
Micronization: Reduce particle size to the micron range using techniques like jet milling.
-
Nanonization: Create a nanosuspension of this compound to further increase the surface area and dissolution velocity.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can improve its solubility.
-
Method: Use techniques like hot-melt extrusion or spray drying.
-
Polymer Selection: Screen various polymers such as PVP, HPMC, or Soluplus® for their ability to form a stable amorphous solid dispersion with this compound.
-
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based systems can enhance oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
-
Issue 2: Evidence of Drug Precipitation in the Gastrointestinal Tract
Possible Cause: The formulation provides initial solubilization, but the drug precipitates upon dilution in the larger volume of gastrointestinal fluids.
Troubleshooting Steps:
-
In Vitro Dissolution-Precipitation Studies:
-
Conduct in vitro dissolution tests that mimic the transition from the stomach to the small intestine (pH shift from acidic to neutral).
-
Monitor for any drug precipitation over time using techniques like fiber optic UV-Vis spectroscopy.
-
-
Formulation Optimization:
-
Precipitation Inhibitors: Include precipitation-inhibiting polymers (e.g., HPMC-AS, PVP) in your solid dispersion or other formulations. These polymers can maintain a supersaturated state of the drug for a longer duration.
-
Optimize SEDDS Composition: Adjust the ratio of oil, surfactant, and co-solvent in your SEDDS formulation to ensure the emulsion is stable upon dilution and that the drug remains solubilized.
-
Issue 3: High First-Pass Metabolism
Possible Cause: this compound may be extensively metabolized in the liver before reaching systemic circulation, which can reduce its bioavailability.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays:
-
Use liver microsomes or hepatocytes from relevant preclinical species and humans to determine the metabolic stability of this compound.
-
-
Prodrug Approach:
-
A prodrug is a chemically modified version of a drug that, after administration, is converted in the body to the active parent drug. This approach can be used to mask the part of the molecule susceptible to first-pass metabolism.
-
Design and synthesize prodrugs of this compound that are more stable against first-pass metabolism and then release the active this compound in systemic circulation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.
-
Homogenize the pre-suspension using a high-pressure homogenizer for a specified number of cycles or mill the suspension in a bead mill.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size is achieved (typically < 500 nm).
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Perform in vitro dissolution testing of the nanosuspension and compare it to the unprocessed this compound powder.
Protocol 2: Development of a this compound Solid Dispersion by Hot-Melt Extrusion
Objective: To enhance the solubility of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., Kollidon® VA64, Affinisol™)
-
Plasticizer (if required, e.g., Poloxamer 188)
-
Hot-melt extruder
Methodology:
-
Premix this compound and the chosen polymer (and plasticizer, if used) in a defined ratio.
-
Feed the mixture into the hot-melt extruder at a controlled rate.
-
Set the extruder's temperature profile and screw speed to ensure complete melting and mixing of the components.
-
Collect the extrudate and allow it to cool.
-
Mill the extrudate into a powder.
-
Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
-
Evaluate the in vitro dissolution performance of the solid dispersion compared to the physical mixture and pure this compound.
Visualizations
Workflow for addressing poor oral bioavailability of this compound.
Metabolic pathway of this compound leading to hepatotoxicity.
References
Addressing variability in animal response to Panadiplon
Welcome to the technical support center for Panadiplon. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in animal responses during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonbenzodiazepine anxiolytic agent. It functions as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABAA) receptor. By binding to the GABAA receptor, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anxiolytic effects. However, unlike full agonists, its partial agonism may result in a ceiling effect, potentially reducing the incidence of sedation and ataxia at higher doses.
Q2: We are observing significant variability in the anxiolytic response to this compound in our rodent models. What could be the contributing factors?
A2: Variability in the anxiolytic response to this compound is a known issue and can be attributed to several factors:
-
Genetic Strain: Different inbred strains of mice and rats can exhibit varying baseline levels of anxiety and may metabolize drugs at different rates.
-
Animal Handling and Acclimation: Insufficient handling and acclimation of animals to the experimental environment and procedures can lead to heightened stress and anxiety, potentially masking the anxiolytic effects of this compound.
-
Experimental Protocol Consistency: Minor variations in the experimental protocol, such as lighting conditions, noise levels, and the time of day for testing, can significantly impact behavioral outcomes.
-
Age and Sex of Animals: The age and sex of the animals can influence their hormonal status and metabolic rate, thereby affecting their response to this compound.
Q3: Our studies are showing unexpected sedative effects at doses intended to be purely anxiolytic. How can we differentiate between anxiolysis and sedation?
A3: Differentiating between anxiolytic and sedative effects is crucial. At higher doses, the effects of this compound can extend to sedation, which may confound the interpretation of anxiolytic activity in behavioral assays. To address this, it is recommended to:
-
Conduct a Dose-Response Study: A thorough dose-response study will help identify the therapeutic window for anxiolysis without significant sedation.
-
Utilize a Battery of Behavioral Tests: Employing multiple behavioral assays can help distinguish between these effects. For instance, in the elevated plus-maze, an anxiolytic effect is typically characterized by an increase in open-arm exploration without a significant decrease in the total number of arm entries (an indicator of locomotor activity). A concurrent decrease in total arm entries suggests sedation.
-
Measure Locomotor Activity: Directly measure locomotor activity in an open-field test to assess the sedative properties of the administered doses of this compound.
Q4: We are planning a study involving this compound in a non-rodent species. What are the key species-specific differences to consider?
A4: this compound exhibits significant species-specific differences, particularly in its metabolism and potential for hepatotoxicity. Preclinical studies have shown that rats, dogs, and monkeys do not exhibit the liver toxicity that was observed in Dutch-belted rabbits and humans.[1] This toxicity is linked to a specific metabolic pathway that produces a toxic carboxylic acid metabolite.[1] Therefore, careful consideration of the metabolic profile of this compound in your chosen species is critical.
Troubleshooting Guides
Issue 1: Inconsistent Results in the Elevated Plus-Maze (EPM)
| Potential Cause | Troubleshooting Step |
| Environmental Stressors | Ensure consistent and appropriate lighting levels (dim lighting is often preferred), minimize noise in the testing room, and run tests at the same time each day. |
| Handling-Induced Anxiety | Handle the animals for several days leading up to the experiment to acclimate them to the researcher. Ensure handling is gentle and consistent across all animals. |
| Lack of Habituation | Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment. |
| Inconsistent Starting Procedure | Always place the animal in the center of the maze facing a closed arm to start the trial. |
Issue 2: Suspected Hepatotoxicity in Rabbit Models
| Potential Cause | Troubleshooting Step |
| Species and Strain Susceptibility | The Dutch-belted rabbit is a known sensitive species for this compound-induced hepatotoxicity.[1][2] If using this model, be aware of the potential for liver damage. |
| Dose and Duration of Treatment | Hepatotoxicity is dose- and duration-dependent.[2] Carefully select the dose and treatment period based on previous studies. Monitor animals closely for clinical signs of toxicity. |
| Metabolic Differences | Be aware that the toxic metabolite is a product of a specific metabolic pathway that is more active in rabbits and humans. |
| Monitoring for Toxicity | Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). At the end of the study, perform histopathological analysis of liver tissue. |
Quantitative Data
Table 1: Comparative Pharmacokinetics of this compound in Different Animal Species (Hypothetical Data)
| Species | Dose (mg/kg, route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat | 10, p.o. | 250 | 1.0 | 1500 | 4.5 |
| Dog | 5, p.o. | 180 | 1.5 | 1200 | 6.2 |
| Monkey | 5, p.o. | 200 | 1.2 | 1400 | 5.8 |
| Rabbit | 10, p.o. | 350 | 0.8 | 2100 | 3.5 |
Table 2: Binding Affinity (Ki) of this compound for GABAA Receptor Subtypes (Hypothetical Data)
| GABAA Receptor Subtype | Ki (nM) |
| α1β2γ2 | 15 |
| α2β2γ2 | 5 |
| α3β2γ2 | 8 |
| α5β2γ2 | 25 |
Note: This table contains hypothetical Ki values to illustrate the concept of differential binding affinities. The actual binding profile of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Assessment of Anxiolytic Activity using the Elevated Plus-Maze (EPM)
Objective: To evaluate the anxiolytic effects of this compound in mice.
Materials:
-
Elevated plus-maze apparatus
-
This compound solution
-
Vehicle solution (e.g., saline with 1% Tween 80)
-
Syringes and needles for administration
-
Video tracking software
Procedure:
-
Animal Acclimation: House mice in the facility for at least one week before the experiment. Handle each mouse for 2-3 minutes daily for three days prior to testing.
-
Habituation to Testing Room: On the day of the experiment, transfer the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the test.
-
EPM Trial:
-
Place a mouse in the center of the EPM, facing one of the closed arms.
-
Start the video recording and allow the mouse to explore the maze for 5 minutes.
-
After the trial, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove any olfactory cues.
-
-
Data Analysis: Use the video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in the total distance traveled.
Protocol 2: Induction and Assessment of Hepatotoxicity in Dutch-Belted Rabbits
Objective: To evaluate the potential of this compound to induce liver toxicity in a susceptible species.
Materials:
-
Dutch-belted rabbits
-
This compound solution
-
Vehicle solution
-
Oral gavage needles
-
Blood collection tubes
-
Equipment for serum biochemistry analysis
-
Materials for tissue fixation and histopathology
Procedure:
-
Animal Acclimation: Acclimate rabbits to the housing conditions for at least one week.
-
Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 days). A dose of 20 mg/kg/day has been shown to induce toxicity.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as lethargy, weight loss, or changes in behavior.
-
Blood Collection: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly) for serum biochemistry analysis.
-
Serum Biochemistry: Analyze serum samples for markers of liver damage, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue samples, fix them in 10% neutral buffered formalin, and process for histopathological evaluation.
Visualizations
Caption: this compound's mechanism of action at the GABAA receptor.
References
Technical Support Center: Optimizing Panadiplon Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panadiplon in in vitro assays. This compound (U-78875) is a high-affinity partial agonist for the GABA-A receptor.[1][2] While it has shown potent anxiolytic properties with minimal sedative effects, its clinical development was halted due to observations of liver damage in both animal and human trials.[1][2] This information is critical for designing and interpreting in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-benzodiazepine anxiolytic that acts as a high-affinity partial agonist at the GABA-A receptor.[1] It binds to a site on the receptor complex, enhancing the effect of the primary inhibitory neurotransmitter, GABA. This leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in reduced neuronal excitability.
Q2: What are the known off-target effects of this compound?
A2: The primary concern with this compound is its potential for hepatic toxicity, which was observed in both preclinical animal studies and human clinical trials. In vitro studies have shown that this compound can induce mitochondrial dysfunction in hepatocytes. Therefore, when using this compound in non-neuronal cell types, especially hepatocytes, it is crucial to include cytotoxicity assays to monitor for potential off-target effects.
Q3: What is a typical concentration range for this compound in in vitro assays?
A3: Based on its high-affinity binding to the GABA-A receptor, functional concentrations of this compound are expected to be in the low nanomolar to micromolar range. Specific effective concentrations will vary depending on the assay type, cell line, and specific GABA-A receptor subtype being studied. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound, like many quinoxaline (B1680401) derivatives, may have limited aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always perform a vehicle control to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Low or No Response to this compound in a Functional Assay
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration (EC50). |
| Low GABA-A Receptor Expression | Confirm the expression of GABA-A receptors in your cell line using techniques like Western blotting, qPCR, or immunocytochemistry. Consider using a cell line known to express the GABA-A receptor subtype of interest. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the partial agonism of this compound. For electrophysiology, this may involve optimizing recording conditions. For binding assays, ensure the radioligand concentration is appropriate. |
| Compound Degradation | This compound stability in aqueous solutions at physiological pH and temperature should be considered. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Issue 2: High Background Signal or Non-specific Effects
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final DMSO concentration is as low as possible (ideally <0.1%) and consistent across all wells. Always include a vehicle-only control. |
| Cytotoxicity | At higher concentrations, this compound may exhibit cytotoxicity, especially in metabolically active cells like hepatocytes. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to rule out toxicity-induced artifacts. |
| Off-target Binding | Consider the possibility of this compound interacting with other cellular targets at high concentrations. If possible, use a selective GABA-A receptor antagonist to confirm that the observed effects are mediated by the intended receptor. |
Issue 3: Compound Precipitation in Assay Medium
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Quinoxaline derivatives can have low solubility in aqueous media. Reduce the final concentration of this compound. Prepare dilutions from the DMSO stock in a stepwise manner into the assay buffer. Gentle warming (to 37°C) or sonication may aid dissolution. |
| Interaction with Media Components | Some components of cell culture media can interact with the compound, leading to precipitation. If possible, simplify the assay buffer or test for precipitation in the medium before adding to cells. |
Quantitative Data
| Parameter | Description | Expected Range |
| Ki (Inhibition Constant) | Concentration of this compound required to occupy 50% of the GABA-A receptors in a competitive binding assay. | Low nM |
| IC50 (Half-maximal Inhibitory Concentration) | Concentration of this compound that displaces 50% of a radiolabeled ligand from the GABA-A receptor. | Low to mid nM |
| EC50 (Half-maximal Effective Concentration) | Concentration of this compound that produces 50% of its maximal effect in a functional assay (e.g., potentiation of GABA-induced currents). | Mid nM to low µM |
Experimental Protocols
GABA-A Receptor Binding Assay (Competitive Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source (e.g., rat brain cortex or a cell line overexpressing the GABA-A receptor subtype of interest).
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology Assay (Whole-Cell Patch Clamp)
Objective: To determine the functional potency (EC50) and efficacy of this compound as a partial agonist at the GABA-A receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the GABA-A receptor subtype of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a single cell using a borosilicate glass micropipette filled with an internal solution.
-
GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
This compound Application: Co-apply a range of concentrations of this compound with the baseline GABA concentration and record the potentiation of the GABA-induced current.
-
Data Analysis: Measure the peak current amplitude for each this compound concentration. Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration.
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Troubleshooting Panadiplon Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing Panadiplon in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. This compound, a high-affinity partial agonist of the GABA-A receptor, is a valuable tool in neuroscience research. However, its unique properties can sometimes lead to unexpected results in various assay formats. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as U-78875) is a non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It has a similar pharmacological profile to benzodiazepines but with a distinct chemical structure.[1] Although it showed promise as an anxiolytic with minimal sedative effects, its development for human use was halted due to evidence of liver damage.[1][3] It continues to be used in animal research as a reference compound for studying GABA-A receptor pharmacology.
Q2: What are the known liabilities of this compound that could affect experimental results?
The most significant known liability of this compound is its potential for hepatotoxicity. This is mediated by a carboxylic acid metabolite that inhibits mitochondrial fatty acid β-oxidation. While this is primarily a concern for in vivo studies, high concentrations in in vitro assays using cell lines with metabolic capacity could potentially lead to cytotoxicity and confound results.
Q3: Is this compound known to be a Pan-Assay Interference Compound (PAINS)?
Currently, there is no direct evidence in the public domain that formally classifies this compound as a PAIN. PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay signal (e.g., fluorescence or absorbance). While this compound's chemical structure does not contain obvious reactive groups typical of many PAINS, it is always prudent to consider potential assay interference when using any small molecule.
Q4: How can I determine if this compound is interfering with my specific assay?
To determine if this compound is a source of assay interference, you can perform several control experiments. These include testing this compound in the absence of the biological target to see if it directly affects the assay readout, and varying the concentration of assay components to check for non-stoichiometric inhibition. For fluorescence-based assays, you can measure the excitation and emission spectra of this compound to check for overlap with your assay's fluorophores.
Troubleshooting Guides
Issue 1: Unexpected Results in GABA-A Receptor Binding Assays
You are performing a competitive radioligand binding assay with [3H]-flunitrazepam and observe that this compound is either displacing the radioligand with a much lower or higher potency than expected, or the binding curve has an unusual shape.
Possible Causes and Solutions:
-
Partial Agonism: As a partial agonist, this compound may not fully displace a full agonist radioligand, leading to a shallow competition curve with a plateau at less than 100% displacement.
-
Solution: Use a radiolabeled antagonist instead of an agonist if possible. Alternatively, computational modeling of the binding data using a partial agonist model may be necessary to accurately determine its affinity.
-
-
Lack of Published Affinity Data: There is a notable absence of publicly available, comprehensive tables of this compound's binding affinities (Ki values) for various GABA-A receptor subtypes. This makes it difficult to have a clear expectation for your results.
-
Solution: It is crucial to include a known benzodiazepine site full agonist (e.g., diazepam) and an antagonist (e.g., flumazenil) as controls in your assay. This will allow you to benchmark the performance of your assay and to interpret the results for this compound in a relative context.
-
-
Assay Conditions: Suboptimal assay conditions can affect the binding of any ligand.
-
Solution: Ensure that your assay buffer, pH, incubation time, and temperature are optimized for GABA-A receptor binding. Refer to the detailed experimental protocol below for a standard [3H]-flunitrazepam binding assay.
-
Logical Relationship for Troubleshooting Binding Assays
Caption: Troubleshooting logic for unexpected binding assay results.
Issue 2: Suspected Interference in Fluorescence- or Absorbance-Based Assays
You are using this compound in a fluorescence or absorbance-based assay (e.g., a cell viability assay using a fluorescent dye, or an enzymatic assay that produces a colored product) and observe a signal change that does not seem to be related to the biological activity of your target.
Possible Causes and Solutions:
-
Intrinsic Fluorescence or Color of this compound: this compound itself may be fluorescent or colored, which can directly interfere with the assay readout.
-
Solution: Measure the fluorescence spectrum (excitation and emission) and the absorbance spectrum of this compound at the concentrations used in your assay. If there is significant overlap with your assay's wavelengths, you may need to use a different detection method or subtract the signal from this compound-only controls.
-
-
Light Scattering or Quenching: this compound, especially at higher concentrations, could precipitate out of solution, leading to light scattering that can interfere with absorbance or fluorescence readings. It could also quench the fluorescence of your reporter molecule.
-
Solution: Visually inspect your assay wells for any signs of precipitation. You can also perform a control experiment where you add this compound to a solution of your fluorescent dye to see if it quenches the signal.
-
-
Non-specific Inhibition of Reporter Enzymes: In coupled enzymatic assays (e.g., using luciferase or alkaline phosphatase), this compound could be directly inhibiting the reporter enzyme.
-
Solution: Perform a counter-screen where you test the effect of this compound directly on the reporter enzyme in the absence of your primary target.
-
Experimental Workflow for Investigating Assay Interference
Caption: Workflow for identifying the source of assay interference.
Quantitative Data Summary
Table 1: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H17N5O2 | PubChem |
| Molecular Weight | 335.37 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | PubChem |
Key Experimental Protocols
Protocol 1: GABA-A Receptor Radioligand Binding Assay ([3H]-flunitrazepam)
This protocol is a standard method for assessing the binding of compounds to the benzodiazepine site of the GABA-A receptor.
Materials:
-
Membrane Preparation: Rat whole brain membranes (or from cell lines expressing specific GABA-A receptor subtypes).
-
Radioligand: [3H]-flunitrazepam (specific activity ~80 Ci/mmol).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Diazepam (10 µM final concentration).
-
Test Compound: this compound (and other controls) at various concentrations.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
To each tube/well, add:
-
Assay buffer
-
Test compound or vehicle
-
[3H]-flunitrazepam (final concentration of 1-2 nM)
-
For non-specific binding tubes, add diazepam (10 µM final).
-
Membrane preparation (25-100 µg protein).
-
-
Incubate at 4°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count using a scintillation counter.
-
Analyze the data by subtracting non-specific binding from total binding to get specific binding. The IC50 value can be determined using non-linear regression analysis.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor.
References
Validation & Comparative
A Preclinical Comparison of Panadiplon and Diazepam in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anxiolytic profiles of Panadiplon (U-78875) and the classic benzodiazepine (B76468), Diazepam. While both compounds demonstrate efficacy in animal models of anxiety, they exhibit distinct pharmacological characteristics. This document summarizes available experimental data, details methodologies for key behavioral assays, and visualizes relevant pathways and workflows to aid in research and drug development decisions.
Mechanism of Action
Both this compound and Diazepam exert their anxiolytic effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific mechanisms of interaction differ.
Diazepam , a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, located at the interface of the α and γ subunits, and enhances the affinity of GABA for its own binding site.[1][2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general dampening of neuronal excitability, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[3][4][5] Diazepam shows affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits. The anxiolytic effects are primarily mediated by α2 and α3 subunits, while the sedative and ataxic effects are associated with the α1 subunit.
This compound is a non-benzodiazepine anxiolytic that acts as a high-affinity partial agonist at the GABA-A receptor. Unlike full agonists like Diazepam, partial agonists produce a submaximal response, which can translate to a ceiling effect for both therapeutic and adverse effects. This property is thought to contribute to this compound's profile of potent anxiolysis with reduced sedative and amnestic side effects compared to traditional benzodiazepines. Unfortunately, clinical development of this compound was halted due to observations of liver toxicity in both animals and humans.
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway modulated by Diazepam and this compound.
Preclinical Data Comparison
Table 1: Anticonflict Activity in the Vogel Test (Rat)
| Compound | Effective Dose (mg/kg, i.p.) | Outcome Measure | Reference |
| This compound | 1 - 3 | Increased punished drinking | |
| Diazepam | 1 - 3 | Increased punished drinking |
Table 2: Performance in Other Preclinical Models
| Model | This compound (Dose, i.p.) | Diazepam (Dose, i.p.) | Key Finding | Reference |
| Rotarod (Rat) | Minimal impairment up to 30 mg/kg | Impairment at 10 mg/kg | This compound shows significantly less motor impairment. | |
| Shuttle Box (Rat) | Increased avoidance responses (3-10 mg/kg) | Suppressed avoidance responses (10 mg/kg) | This compound antagonized the suppressant effect of Diazepam. | |
| Passive Avoidance (Mouse) | No anterograde amnesia (1-10 mg/kg) | Amnesic effect at 10 mg/kg | This compound did not impair memory and blocked the amnesic effect of Diazepam. |
Note: The lack of direct comparative data for this compound in the elevated plus-maze and light-dark box is a significant limitation. The anticonflict tests, while valid models of anxiety, assess different aspects of behavior.
Experimental Protocols
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) of the same size, arranged opposite to each other.
-
A central platform (e.g., 5x5 cm) connects the arms.
-
Material can be wood or plastic, often non-reflective.
-
Lighting conditions should be consistent, often with dim illumination.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
The animal is placed on the central platform, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera and analyzed either manually or with tracking software.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a larger, illuminated compartment (approximately two-thirds of the box).
-
An opening connects the two compartments, allowing the animal to move freely between them.
-
The light intensity in the illuminated compartment is a critical parameter and should be controlled (e.g., 400-600 lux).
Procedure:
-
Animals are habituated to the testing room.
-
The animal is typically placed in the center of the illuminated compartment, facing away from the opening.
-
The animal's behavior is recorded for a set duration, usually 5-10 minutes.
-
Key parameters measured include:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Locomotor activity in each compartment.
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between compartments.
Caption: Experimental workflow for the Light-Dark Box test.
Fear Conditioning Test
This model assesses learned fear by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a foot shock.
-
A speaker to deliver the auditory CS.
-
A video camera to record the animal's behavior.
Procedure:
-
Habituation (Day 1): The animal is placed in the conditioning chamber and allowed to explore for a few minutes.
-
Conditioning (Day 1): The CS (e.g., a 30-second tone) is presented, and in the last few seconds of the tone, the US (e.g., a 0.5 mA foot shock for 2 seconds) is delivered. This pairing is typically repeated 2-3 times.
-
Contextual Fear Test (Day 2): The animal is returned to the same conditioning chamber without the presentation of the CS or US. Freezing behavior (complete immobility except for respiration) is measured as an indicator of fear associated with the context.
-
Cued Fear Test (Day 3): The animal is placed in a novel context (different shape, color, and odor) and, after a baseline period, the CS is presented without the US. Freezing behavior in response to the cue is measured.
Interpretation: Anxiolytic drugs can be administered before conditioning to assess their effect on the acquisition of fear, or before the recall tests to assess their effect on the expression of fear. A decrease in freezing time is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Fear Conditioning test.
Conclusion
This compound and Diazepam represent two distinct approaches to modulating the GABA-A receptor for anxiolytic effects. Diazepam, as a full positive allosteric modulator, has a well-documented and robust anxiolytic profile in a variety of preclinical models, though this is often accompanied by sedation and motor impairment at higher doses. This compound, a partial agonist, showed promise as a potent anxiolytic with a potentially wider therapeutic window, exhibiting fewer sedative and amnestic side effects in preclinical studies.
The discontinuation of this compound's clinical development due to liver toxicity highlights the importance of thorough toxicological screening. However, its unique pharmacological profile continues to make it a valuable tool in preclinical research for dissecting the specific roles of GABA-A receptor subtypes in anxiety and for the development of novel anxiolytics with improved side-effect profiles. For researchers in this field, the comparison underscores the ongoing challenge of translating preclinical efficacy into safe and effective clinical treatments. Further investigation into the structural and mechanistic basis of the differential effects of full and partial GABA-A receptor agonists remains a critical area of research.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Role of cGMP in the mechanism of anxiolytic activity of U-78875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [bionity.com]
- 5. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Effects of Panadiplon and Other Nonbenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of Panadiplon and other notable nonbenzodiazepine anxiolytics, including the azapirone buspirone (B1668070) and the "Z-drugs" (zolpidem, zaleplon, and eszopiclone). The information is curated for a scientific audience to support research and drug development efforts.
Executive Summary
This compound, a quinoxalinone derivative, emerged as a potent anxiolytic with a favorable profile of low sedation in preclinical studies. Its mechanism as a partial agonist at GABA-A receptors positioned it as a promising alternative to classical benzodiazepines. However, its clinical development was halted due to findings of liver toxicity. In contrast, other nonbenzodiazepines have successfully entered clinical practice. Buspirone, a 5-HT1A receptor partial agonist, offers a distinct non-sedating anxiolytic action, though with a delayed onset. The "Z-drugs," primarily known for their hypnotic effects, exhibit some anxiolytic properties, likely due to their selective agonism at the α1 subunit of the GABA-A receptor. This guide synthesizes the available experimental data to facilitate a comparative understanding of these compounds.
Comparative Data on Anxiolytic Nonbenzodiazepines
The following tables summarize the key characteristics of this compound, buspirone, and the Z-drugs based on available preclinical and clinical data. It is important to note the absence of direct head-to-head clinical trials comparing this compound with the other agents listed.
Table 1: Mechanism of Action and Pharmacokinetic Properties
| Drug Class | Representative Drugs | Primary Mechanism of Action | Receptor Subtype Selectivity | Onset of Anxiolytic Action | Half-life |
| Quinoxalinone | This compound | Partial agonist at the GABA-A receptor benzodiazepine (B76468) site. | --- | Rapid (preclinical) | --- |
| Azapirone | Buspirone | Partial agonist at presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors.[1][2] Also a dopamine (B1211576) D2 receptor antagonist.[1] | High affinity for 5-HT1A receptors. | Delayed (2-4 weeks) | 2-3 hours |
| Imidazopyridine | Zolpidem | Positive allosteric modulator of GABA-A receptors.[3] | Preferential for α1 subunit-containing receptors.[4] | Rapid | 2-3 hours |
| Pyrazolopyrimidine | Zaleplon | Positive allosteric modulator of GABA-A receptors. | Binds to α1, α2, and α3 subunit-containing receptors. | Rapid | ~1 hour |
| Cyclopyrrolone | Eszopiclone | Positive allosteric modulator of GABA-A receptors. | Binds to α1, α2, and α3 subunit-containing receptors. | Rapid | ~6 hours |
Table 2: Anxiolytic Efficacy Data
| Drug | Study Type | Model/Population | Key Efficacy Findings |
| This compound | Preclinical | Animal models of anxiety | Demonstrated anxiolytic effects with minimal sedation. No quantitative comparative data available. |
| Buspirone | Preclinical | Elevated Plus-Maze (Mice) | Acute administration (1.25 mg/kg) showed mild anxiolytic-like effects. Chronic administration at higher doses reduced anxiety indices. |
| Zolpidem | Clinical | Patients with chronic insomnia and co-morbid Generalized Anxiety Disorder (GAD) | Zolpidem CR (12.5 mg) with escitalopram (B1671245) improved sleep parameters and sleep-related next-day functioning compared to placebo with escitalopram. |
| Zaleplon | Preclinical | Animal models of anxiety | Studies suggest weak anxiolytic activity. |
| Eszopiclone | Preclinical | Elevated Plus-Maze (Rats) | 1 and 3 mg/kg doses suppressed stressor-induced anxiety-like behavior. |
| Eszopiclone | Clinical | Patients with insomnia co-morbid with GAD | Eszopiclone co-therapy with an SSRI showed a significant advantage over placebo on anxiety outcomes. |
Table 3: Common Adverse Effects
| Drug | Common Adverse Effects |
| This compound | Hepatotoxicity (reason for discontinuation) |
| Buspirone | Dizziness, nausea, headache, nervousness, lightheadedness, excitement. |
| Zolpidem | Daytime sleepiness, headache, nausea, diarrhea, dizziness, hallucinations, amnesia, sleepwalking. |
| Zaleplon | Dizziness, drowsiness, headache, nausea. |
| Eszopiclone | Unpleasant taste, headache, somnolence, dizziness, dry mouth, nausea. |
Experimental Protocols
Detailed methodologies for key preclinical and clinical assessments of anxiolytic effects are described below.
Preclinical Models of Anxiety
1. Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Principle: The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
Behavior is typically recorded for a 5-minute session.
-
Key parameters measured include the number of entries into the open and closed arms, and the time spent in each arm.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries is indicative of an anxiolytic effect.
2. Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Principle: The conflict lies between the rodent's tendency to explore a novel environment and its preference for dark, enclosed spaces. Anxiolytic drugs increase the time spent in the lit compartment.
-
Procedure:
-
A mouse is placed in the center of the illuminated compartment.
-
The animal is allowed to move freely between the two compartments for a set period (e.g., 5-10 minutes).
-
The latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in each compartment are recorded.
-
-
Data Analysis: Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.
Clinical Assessment of Anxiety
Hamilton Anxiety Rating Scale (HAM-A)
The HAM-A is a clinician-rated scale designed to quantify the severity of anxiety symptoms.
-
Structure: The scale consists of 14 items, each representing a symptom of anxiety. These include both psychic anxiety (e.g., anxious mood, tension, fears) and somatic anxiety (e.g., cardiovascular, respiratory, gastrointestinal symptoms).
-
Scoring: Each item is rated on a 5-point scale, from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
-
Administration: The scale is administered by a trained clinician through a patient interview.
-
Interpretation: Higher scores indicate greater severity of anxiety. A reduction in the HAM-A score over the course of a clinical trial is a primary endpoint for assessing the efficacy of an anxiolytic drug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the discussed nonbenzodiazepines and a general workflow for anxiolytic drug testing.
Caption: this compound acts as a partial agonist at the GABA-A receptor, leading to anxiolysis.
Caption: Buspirone's dual action on 5-HT1A receptors results in a delayed anxiolytic effect.
Caption: Z-drugs selectively target the α1 subunit of the GABA-A receptor.
Caption: A simplified workflow for the development and testing of anxiolytic drugs.
Conclusion
This compound represented a promising development in nonbenzodiazepine anxiolytics due to its potent, non-sedating profile in preclinical models. However, its journey was cut short by safety concerns, specifically hepatotoxicity. This underscores the critical importance of thorough toxicological screening in drug development. In contrast, buspirone and the Z-drugs have established niches in clinical practice, albeit with different mechanisms of action and clinical profiles. Buspirone offers a non-sedating option for generalized anxiety but with a delayed onset of action. The Z-drugs, while primarily hypnotics, demonstrate some anxiolytic effects that may be beneficial in patients with co-morbid insomnia and anxiety. The lack of direct comparative studies, particularly involving this compound, highlights a gap in the literature and emphasizes the need for continued research to develop novel anxiolytics with improved efficacy and safety profiles.
References
- 1. A comparison of the residual effects of zaleplon and zolpidem following administration 5 to 2 h before awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like Effects and Quantitative EEG Profile of Palmitone Induces Responses Like Buspirone Rather Than Diazepam as Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe chronic abuse of zolpidem for over 10 years: a case report and review of similar cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panadiplon and Selective Serotonin Reuptake Inhibitors (SSRIs)
A Note to the Reader: This guide provides a comparative overview of the experimental drug panadiplon and the established class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). It is crucial to understand that this compound's clinical development was terminated due to safety concerns, specifically liver toxicity.[1][2] Consequently, no clinical trials directly comparing the efficacy of this compound to SSRIs in humans have been conducted. This comparison is therefore based on this compound's preclinical data and the extensive clinical data available for SSRIs.
Mechanism of Action
The fundamental difference between this compound and SSRIs lies in their mechanisms of action and target neurotransmitter systems.
This compound: This experimental drug is a non-benzodiazepine anxiolytic that acts as a high-affinity partial agonist at the GABA-A receptor.[3] Its mechanism involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to a reduction in neuronal excitability and is associated with anxiolytic and sedative effects. This compound exhibits selectivity for certain GABA-A receptor subtypes.[3]
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a widely prescribed class of antidepressants. Their primary mechanism involves blocking the reabsorption (reuptake) of serotonin, a neurotransmitter implicated in mood regulation, into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing its availability to bind with postsynaptic receptors.
Signaling Pathway Diagrams
Efficacy Data
As previously stated, a direct comparison of clinical efficacy is not feasible. The following sections present the available preclinical data for this compound and a summary of the extensive clinical data for SSRIs.
This compound: Preclinical Anxiolytic-Like Effects
This compound demonstrated anxiolytic properties in various animal models, suggesting potential therapeutic use for anxiety disorders. These preclinical studies were crucial in establishing its pharmacological profile before its discontinuation.
Table 1: Summary of this compound's Preclinical Anxiolytic-Like Effects
| Experimental Model | Species | Key Findings | Reference |
| Elevated Plus Maze | Mice | Increased time spent in the open arms, indicative of reduced anxiety. | [4] |
| Light/Dark Box Test | Mice | Increased time spent in the light compartment, suggesting an anxiolytic effect. | |
| Discriminative Stimulus Effects | Rhesus Monkeys | Showed partial generalization to the effects of pentobarbital, a GABAergic drug. |
SSRIs: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
SSRIs are a first-line treatment for GAD, with numerous randomized controlled trials (RCTs) supporting their efficacy.
Table 2: Efficacy of Various SSRIs in the Treatment of GAD (8-week trials)
| SSRI | Dosage Range | Response Rate (≥50% reduction in HAM-A score) | Remission Rate | Reference |
| Paroxetine | 20-50 mg/day | Significantly greater than placebo | Significantly greater than placebo | |
| Escitalopram | 10-20 mg/day | Significantly superior to placebo | Significantly superior to placebo | |
| Sertraline | 50-150 mg/day | Improvements observed by week 4 | Data not specified | |
| Duloxetine (SNRI for comparison) | 60-120 mg/day | Superior to placebo (RR=1.60) | Superior to placebo |
Note: HAM-A = Hamilton Anxiety Rating Scale; RR = Risk Ratio. Response and remission rates are in comparison to placebo.
Safety and Tolerability
The safety profiles of this compound and SSRIs are markedly different and represent the primary reason for their divergent clinical trajectories.
Table 3: Comparison of Adverse Effects
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Common Side Effects | Preclinical data suggested relatively little sedative or amnestic effects. | Nausea, insomnia, dizziness, sexual dysfunction, headache, dry mouth. |
| Serious Adverse Events | Hepatotoxicity (Liver Damage) | Serotonin syndrome (rare), increased risk of suicidal thoughts and behaviors in children, adolescents, and young adults (black box warning). |
| Reason for Discontinuation | Evidence of liver damage in both animal and human trials. | N/A (Established and widely used class of drugs). |
Mechanism of this compound-Induced Hepatotoxicity
The liver toxicity associated with this compound was found to be a metabolic idiosyncratic reaction. The proposed mechanism involves:
-
Metabolism of this compound to a carboxylic acid metabolite (cyclopropane carboxylic acid).
-
This metabolite inhibits mitochondrial fatty acid beta-oxidation.
-
It also disrupts intermediary metabolism, leading to glycogen (B147801) depletion and altered glucose homeostasis.
-
These effects can lead to hepatocellular apoptosis and necrosis.
Experimental Protocols
This compound: Preclinical Anxiolytic Assessment
The anxiolytic-like effects of this compound were evaluated using established preclinical models of anxiety. These models are designed to assess anxiety-related behaviors in animals.
-
Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms. Anxiolytic drugs typically increase the amount of time rodents spend in the open arms.
-
Light-Dark Box Test: This test involves a chamber with a light and a dark compartment. Anxiolytic compounds tend to increase the time spent in the brightly lit area.
SSRIs: Typical Clinical Trial Design for GAD
The efficacy of SSRIs in treating GAD is established through randomized controlled trials (RCTs).
-
Study Design: Typically double-blind, placebo-controlled trials.
-
Participants: Adults diagnosed with GAD according to standardized diagnostic criteria (e.g., DSM-5).
-
Intervention: Random assignment to receive either the SSRI or a placebo for a fixed duration (commonly 8-12 weeks).
-
Outcome Measures: The primary outcome is typically the change from baseline in a standardized anxiety rating scale, such as the Hamilton Anxiety Rating Scale (HAM-A). Secondary outcomes often include response rates, remission rates, and measures of functional impairment.
-
Data Analysis: Statistical comparison of the change in anxiety scores between the SSRI and placebo groups.
Conclusion
A direct clinical efficacy comparison between this compound and SSRIs is precluded by the discontinuation of this compound's development due to severe safety concerns, namely hepatotoxicity. Preclinical data indicated that this compound had potential as an anxiolytic, acting through the GABAergic system. In contrast, SSRIs have a well-established, albeit different, mechanism of action targeting the serotonergic system and have demonstrated robust efficacy in the treatment of anxiety and depressive disorders in numerous clinical trials. The divergent paths of these two drug classes underscore the critical importance of the safety profile in drug development. While this compound represents a discontinued (B1498344) therapeutic approach, SSRIs remain a cornerstone of pharmacotherapy for a range of psychiatric conditions.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiolytic-like effect of paeonol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Panadiplon: A Comparative Guide for Studying GABA-A Receptor Subtype Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Panadiplon with other key pharmacological tools used to investigate the function of γ-aminobutyric acid type A (GABA-A) receptor subtypes. This compound, a non-benzodiazepine anxiolytic, acts as a high-affinity partial agonist at GABA-A receptors.[1][2] Despite its discontinuation from clinical development due to hepatotoxicity, it remains a valuable research tool for dissecting the roles of different GABA-A receptor subtypes.[1][3]
This guide presents a comparative analysis of this compound against established subtype-selective modulators: Zolpidem, TPA023, and L-838,417. Quantitative data on binding affinities and functional efficacies are summarized, alongside detailed experimental protocols and visual diagrams of relevant pathways and workflows to aid in experimental design and data interpretation.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional efficacies (EC50) of this compound and its alternatives at the major benzodiazepine-sensitive GABA-A receptor α subunits. This data is crucial for selecting the appropriate tool to target specific receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Compounds at Human GABA-A Receptor Subtypes
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Primary Selectivity |
| This compound (U-78875) | Data not available | Data not available | Data not available | Data not available | Reported α5 vs. α1 selectivity[4] |
| Zolpidem | 20 - 27[5][6] | 160 - 400[5][6] | 380 - 400[5][6] | >5000 - >10,000[5][6] | α1 |
| TPA023 | 0.41[7] | 0.23[7] | 0.19[7] | 0.33[7] | α2/α3 (efficacy-selective) |
| L-838,417 | ~0.5 - 1.0 | ~0.5 - 1.0 | ~0.5 - 1.0 | ~0.5 - 1.0 | α2/α3/α5 (efficacy-selective) |
Note: Data for L-838,417's binding affinity is often described as non-selective across α1, α2, α3, and α5 subtypes, with Ki values typically in the low nanomolar range.
Table 2: Comparative Functional Efficacies (EC50, nM) of Compounds at Human GABA-A Receptor Subtypes
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Functional Activity |
| This compound (U-78875) | Data not available | Data not available | Data not available | Data not available | Partial Agonist |
| Zolpidem | ~100[4] | ~500-800[4] | ~500-800[4] | No significant potentiation | Agonist |
| TPA023 | Antagonist[7] | Weak Partial Agonist[7] | Weak Partial Agonist (EC50: 1.7)[7][8] | Antagonist[7] | Partial Agonist |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist |
Note: EC50 values for L-838,417 are not consistently reported as discrete values but its functional profile as a partial agonist at α2, α3, and α5 subunits and an antagonist at the α1 subunit is well-established.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are standard protocols for key experiments used to characterize GABA-A receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from GABA-A receptors by the test compound.
Materials:
-
Cell membranes expressing the desired recombinant human GABA-A receptor subtype (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand (e.g., [³H]flumazenil).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Diazepam at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd), and the membrane preparation.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium (e.g., 60-90 minutes).[9][10]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[9]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect (e.g., agonist, antagonist, or modulator) of a compound on ion channel activity.
Objective: To record the changes in ion current through GABA-A receptors in response to the application of GABA and the test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
GABA solution.
-
Test compound solution (e.g., this compound).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with KCl.
Procedure:
-
Oocyte Preparation: Inject the cRNAs for the desired GABA-A receptor subunits into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[12]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[12]
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC20).
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Data Recording: Record the changes in the GABA-evoked current in the presence of the test compound.
-
Data Analysis: Plot the potentiation or inhibition of the GABA current as a function of the test compound concentration to determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors) and the maximal efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding and experimental design.
GABA-A Receptor Signaling Pathway
The binding of GABA to its receptor initiates a cascade of events leading to neuronal inhibition.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow for Characterizing GABA-A Receptor Modulators
A typical workflow for identifying and characterizing novel GABA-A receptor modulators involves a series of in vitro and in vivo experiments.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zolpidem modulation of phasic and tonic GABA currents in the rat dorsal motor nucleus of the vagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Cross-validation of Panadiplon's anxiolytic effects in different species
For Researchers, Scientists, and Drug Development Professionals
Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the GABA-A receptor.[1] While its clinical development was halted due to observations of liver toxicity in both animals and humans, its potent anxiolytic effects with minimal sedation have made it a valuable tool in preclinical research.[1] This guide provides a comprehensive cross-validation of this compound's anxiolytic effects in different species, comparing its performance with the benchmark benzodiazepine (B76468), diazepam. The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Mechanism of Action: A GABA-A Receptor Modulator
This compound exerts its anxiolytic effects by binding to the benzodiazepine site of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This leads to a decrease in neuronal excitability in brain regions associated with anxiety. Biochemical studies in mice have shown that this compound, similar to diazepam, significantly decreases cerebellar cGMP levels, an effect antagonized by the benzodiazepine antagonist flumazenil.[2] This suggests that cGMP may be a mediator of its anxiolytic activity.[2]
Below is a diagram illustrating the signaling pathway of this compound at the GABA-A receptor.
Comparative Anxiolytic Efficacy: Preclinical Data
This compound has demonstrated significant anxiolytic activity in various preclinical models across different species, with a potency often comparable to diazepam but with a more favorable side-effect profile.
Rodent Models
In rodent models of anxiety, this compound has shown robust anxiolytic effects.
Conflict Models:
The Vogel and Cook-Davidson conflict tests are classic paradigms for assessing anxiolytic drug action. In these models, the drug's ability to increase the rate of punished responding (e.g., drinking water or pressing a lever for food that is accompanied by a mild electric shock) is measured.
| Compound | Species | Test | Effective Dose (mg/kg, i.p.) | Observed Effect | Reference |
| This compound (U-78875) | Rat | Vogel Conflict Test | 1-3 | Anticonflict effect similar in potency to diazepam | [1] |
| This compound (U-78875) | Rat | Cook-Davidson Conflict Test | 1-3 | Anticonflict effect similar in potency to diazepam | [1] |
| Diazepam | Rat | Vogel Conflict Test | 1-3 | Standard anticonflict effect | [1] |
| Diazepam | Rat | Cook-Davidson Conflict Test | 1-3 | Standard anticonflict effect | [1] |
Drug Discrimination Studies:
Drug discrimination paradigms assess the subjective effects of a drug. Animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward.
| Compound | Species | Training Drug | ED50 (mg/kg, i.p.) | Observed Effect | Reference |
| This compound (U-78875) | Rat | Diazepam (1.0 mg/kg) | 0.056 | Full generalization (produced diazepam-like effects) | |
| This compound (U-78875) | Rat | Pentobarbital (10 mg/kg) | 1.8 | Full generalization (produced pentobarbital-like effects) | |
| This compound (U-78875) | Rat | Lorazepam (1.0 mg/kg) | - | Did not produce lorazepam-like effects in the majority of rats |
Primate Models
Studies in non-human primates further support the anxiolytic potential of this compound.
Drug Discrimination Studies:
| Compound | Species | Training Drug | Dose Range (mg/kg, oral) | Observed Effect | Reference |
| This compound (U-78875) | Baboon | Lorazepam (1.8 mg/kg) | 0.32 - 56 | Did not produce lorazepam-like effects in the majority of baboons | |
| This compound (U-78875) | Baboon | Pentobarbital (10 mg/kg) | 0.32 - 56 | Produced pentobarbital-like effects in only one of the tested baboons |
Side-Effect Profile: A Key Differentiator
A significant advantage of this compound observed in preclinical studies is its separation of anxiolytic effects from sedation and cognitive impairment, a common issue with benzodiazepines.
| Compound | Species | Test | Dose (mg/kg) | Observed Effect | Reference |
| This compound (U-78875) | Rat | Rotarod Performance | Up to 30 (i.p.) | Minimal impairment | [1] |
| Diazepam | Rat | Rotarod Performance | 10 (i.p.) | Significant impairment | [1] |
| This compound (U-78875) | Mouse | Passive Avoidance | 1-10 (i.p.) | No anterograde amnesia | [1] |
| Diazepam | Mouse | Passive Avoidance | 10 (i.p.) | Significant amnesic effect | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Vogel-Type Conflict Test (Rat)
This procedure is designed to elicit a conflict between the motivations to drink and to avoid a mild electric shock.
Procedure:
-
Animal Preparation: Male rats are typically used and are water-deprived for 24-48 hours prior to the test.
-
Drug Administration: Animals are administered the test compound (e.g., this compound), a reference drug (e.g., diazepam), or a vehicle control intraperitoneally (i.p.) at a specified time before the test.
-
Testing: Each rat is placed individually in a test chamber equipped with a drinking spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout.
-
Data Collection: The total number of shocks received during a fixed session (e.g., 3-5 minutes) is recorded. An increase in the number of shocks taken is indicative of an anxiolytic effect.
Drug Discrimination (Rat and Baboon)
This procedure is used to assess the interoceptive (subjective) effects of a drug.
Procedure:
-
Training: Animals are trained to discriminate between the effects of a known drug (the "training drug," e.g., diazepam) and a vehicle (e.g., saline). This is typically done in a two-lever operant chamber. When the training drug is administered, responses on one lever are reinforced (e.g., with a food pellet), while responses on the other lever have no consequence. On days when the vehicle is given, the opposite is true.
-
Testing: Once the animals have learned to reliably press the correct lever depending on whether they received the drug or vehicle, a test session is conducted. The test compound (e.g., this compound) is administered, and the animal's choice of lever is recorded.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. If the animal predominantly presses the drug-appropriate lever, it is said that the test compound has "generalized" to the training drug, indicating similar subjective effects. The ED50 is the dose at which the test compound produces 50% drug-appropriate responding.
Conclusion
The available preclinical data consistently demonstrate that this compound possesses potent anxiolytic properties across different species. Its efficacy in conflict models is comparable to that of diazepam. A key advantage highlighted in rodent studies is its favorable side-effect profile, with significantly less sedation and amnesia than diazepam. However, the discontinuation of its clinical development due to hepatotoxicity underscores the importance of thorough toxicological evaluation in multiple species during the drug development process. Despite its clinical fate, this compound remains a valuable pharmacological tool for researchers investigating the neurobiology of anxiety and the function of the GABA-A receptor system. Further research could focus on developing analogs of this compound that retain its anxiolytic efficacy while eliminating its toxic liabilities.
References
A Comparative Analysis of the Side Effect Profiles of Panadiplon and Classical Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the experimental anxiolytic Panadiplon and classical benzodiazepines. The information is supported by available experimental data to inform research and drug development in the field of anxiolytics.
Executive Summary
This compound, a non-benzodiazepine anxiolytic, demonstrated a promising pharmacological profile with potent anxiolytic effects and potentially fewer sedative and amnestic properties compared to classical benzodiazepines. However, its clinical development was halted due to unforeseen hepatotoxicity observed in Phase 1 trials. Classical benzodiazepines, while effective for anxiety and related disorders, are associated with a well-documented range of side effects, including sedation, cognitive impairment, and dependence. This guide delves into a detailed comparative analysis of these side effect profiles, presenting available data, outlining experimental methodologies, and illustrating key pathways.
Comparative Side Effect Profiles
While direct, head-to-head clinical trial data with quantitative side-by-side comparisons is unavailable due to this compound's early-stage discontinuation, a qualitative and, where possible, quantitative comparison can be drawn from existing research.
Data Presentation: this compound vs. Classical Benzodiazepines
| Side Effect Category | This compound | Classical Benzodiazepines (e.g., Diazepam, Lorazepam, Alprazolam) |
| Central Nervous System (CNS) | Reportedly fewer sedative and amnestic effects in preclinical studies.[1] | Common: Drowsiness, sedation, dizziness, ataxia, cognitive impairment (anterograde amnesia), confusion, slurred speech.[2][3][4][5] Less Common: Headaches, tremors, vertigo. Paradoxical: Agitation, anxiety, hallucinations (rare). |
| Hepatic | Primary concern leading to discontinuation. Evidence of liver damage in Phase 1 human trials and animal studies. | Generally considered safe for the liver in the absence of pre-existing liver disease, though rare cases of hepatotoxicity have been reported. |
| Gastrointestinal | Data from clinical trials is not publicly available. | Common: Nausea, constipation, dry mouth, diarrhea. |
| Dependence and Withdrawal | Long-term dependence potential not studied due to early discontinuation. | High potential for tolerance, physical dependence, and withdrawal syndrome upon discontinuation. |
| Cardiovascular | Data from clinical trials is not publicly available. | Less Common: Hypotension, tachycardia, bradycardia. |
| Respiratory | Data from clinical trials is not publicly available. | Respiratory depression, particularly when combined with other CNS depressants like opioids or alcohol. |
| Other | Not extensively documented. | Less Common: Blurred vision, changes in libido, skin rashes, urinary retention or incontinence. |
Mechanism of Action and Side Effect Etiology
Both this compound and classical benzodiazepines exert their primary effects by modulating the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, their interactions with GABAA receptor subtypes and their metabolic pathways differ, leading to distinct side effect profiles.
GABAA Receptor Modulation
Classical benzodiazepines are non-selective positive allosteric modulators of GABAA receptors containing α1, α2, α3, and α5 subunits. The diverse effects of benzodiazepines are linked to these different subunits:
-
α1 subunit: Associated with sedative and amnestic effects.
-
α2 and α3 subunits: Linked to anxiolytic and muscle relaxant effects.
-
α5 subunit: Implicated in cognitive and memory processes.
This compound was developed as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor, with a profile suggesting some selectivity that might have accounted for its reduced sedative and amnestic properties observed in preclinical studies.
This compound-Induced Hepatotoxicity
The discontinuation of this compound's clinical development was a direct result of observed hepatotoxicity. Subsequent research has elucidated a probable metabolic pathway for this toxicity.
Experimental Protocols
The assessment of side effects for both this compound and classical benzodiazepines involves a range of preclinical and clinical methodologies.
Preclinical Assessment of Hepatotoxicity (this compound)
-
Animal Models: Initial preclinical safety evaluations in rats, dogs, and monkeys did not predict the hepatotoxicity seen in humans. Subsequent studies in Dutch-belted rabbits successfully replicated a hepatic toxic syndrome.
-
In Vitro Hepatocyte Studies:
-
Cell Culture: Primary hepatocytes from various species (including humans) were cultured.
-
Exposure: Cells were exposed to this compound and its metabolite, cyclopropane carboxylic acid (CPCA).
-
Endpoints Measured:
-
Mitochondrial Function: Assessed through inhibition of fatty acid beta-oxidation and effects on mitochondrial membrane potential.
-
Metabolic Effects: Measurement of glycogen depletion and disruption of glucose homeostasis.
-
Cell Viability: Assays to determine apoptosis and necrosis.
-
-
Clinical Assessment of Benzodiazepine Side Effects
The side effects of classical benzodiazepines are well-documented through decades of clinical use and numerous clinical trials. Standard methodologies for assessing these effects include:
-
Observer-Rated and Patient-Reported Outcomes: Standardized scales are used to assess sedation (e.g., Stanford Sleepiness Scale), anxiety (e.g., Hamilton Anxiety Rating Scale), and mood.
-
Cognitive and Psychomotor Testing:
-
Digit Symbol Substitution Test (DSST): To assess psychomotor performance and processing speed.
-
Memory Tests: Word recall lists and other neuropsychological tests to evaluate anterograde amnesia.
-
Driving Simulators: To assess the impact on skills relevant to daily activities.
-
-
Physiological Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate) to detect cardiovascular and respiratory effects.
-
Adverse Event Reporting: Systematic collection of all adverse events reported by participants throughout the trial.
Conclusion and Future Directions
The comparative analysis of this compound and classical benzodiazepines highlights a critical trade-off in anxiolytic drug development. This compound's development, while ultimately unsuccessful, underscored the potential for creating GABAA receptor modulators with a more favorable CNS side effect profile, specifically reduced sedation and amnesia. This aligns with the ongoing research focus on developing subtype-selective GABAA receptor ligands to isolate the anxiolytic effects from the undesirable sedative and cognitive-impairing properties of classical benzodiazepines.
The case of this compound also serves as a crucial reminder of the importance of thoroughly investigating metabolic pathways and potential idiosyncratic toxicities early in the drug development process. The unforeseen hepatotoxicity, likely mediated by a metabolite, emphasizes the need for robust preclinical models that can accurately predict human-specific metabolic toxicities.
For researchers and drug development professionals, the lessons learned from both this compound and the long history of classical benzodiazepines provide a clear path forward: the pursuit of GABAA receptor subtype-selective compounds with meticulously characterized metabolic and safety profiles remains a key strategy in the development of safer and more effective anxiolytic therapies.
References
- 1. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bioivt.com [bioivt.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Anxiolytic Compounds and the G-GABAergic Modulator Panadiplon
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anxiolytic drug discovery, the quest for compounds with improved efficacy and safety profiles over classical benzodiazepines is a paramount objective. Panadiplon, a high-affinity partial agonist of the GABAA receptor, once stood as a promising candidate due to its potent anxiolytic effects with diminished sedative properties. However, its development was halted due to concerns of hepatotoxicity. This guide provides a comparative analysis of this compound against a new wave of investigational anxiolytic compounds that also modulate the GABAA receptor: PF-06372865, Ganaxolone, and Zuranolone (B1405386). This document is intended to serve as a resource for researchers and drug development professionals by presenting key preclinical data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacological Profile and Efficacy Comparison
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound and the selected novel anxiolytic compounds. This quantitative data allows for a direct comparison of their potency and effectiveness in preclinical models of anxiety.
Table 1: In Vitro GABAA Receptor Binding Affinity
| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) | GABAA Receptor Subtype | Binding Affinity (EC50, nM) |
| This compound | α1β2γ2 | High Affinity (Specific Ki values not readily available in public literature) | - | - |
| α2β2γ2 | - | - | - | |
| α3β2γ2 | - | - | - | |
| α5β2γ2 | - | - | - | |
| PF-06372865 | α1 | 1.8 | - | - |
| α2 | 3.1 | - | - | |
| α3 | 2.1 | - | - | |
| α5 | 7.9 | - | - | |
| Ganaxolone | - | - | α1β1γ2L | 213 |
| - | - | α2β1γ2L | 94 | |
| - | - | α3β1γ2L | 122 | |
| Zuranolone | - | - | α1β2γ2 | 430[1][2] |
| - | - | α4β3δ | 118 |
Table 2: In Vivo Efficacy in Preclinical Anxiety Models
| Compound | Animal Model | Assay | Dose Range | Key Findings |
| This compound | Rat | Vogel Conflict Test | - | Effective in increasing punished responding (Specific MED not readily available) |
| PF-06372865 | Mouse | Elevated Plus Maze | - | Exhibited efficacy in a mouse elevated plus maze model of anxiety |
| Ganaxolone | Mouse | Elevated Plus Maze | 3.75 - 30 mg/kg (s.c.) | Dose-dependently increased time spent in open arms |
| Zuranolone | Mouse | - | 1, 3, and 10 mg/kg (p.o.) | Significantly increased the latency to tonic seizures in a chemo-convulsant model, indicating GABAergic modulation |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key preclinical anxiety models are provided below.
Elevated Plus Maze (EPM)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: The apparatus consists of a plus-shaped maze elevated from the floor (typically 50-70 cm). It has two open arms and two enclosed arms of equal dimensions, connected by a central platform.
Procedure:
-
Rodents are habituated to the testing room for at least 30-60 minutes before the trial.
-
The animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera positioned above the maze.
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these parameters is indicative of an anxiolytic effect.
-
The maze is cleaned with a 70% ethanol (B145695) solution between trials to eliminate olfactory cues.
Vogel Conflict Test
The Vogel conflict test is another established model for screening potential anxiolytic drugs. This test creates a conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electrical shock received upon drinking.
Apparatus: The apparatus consists of an operant chamber equipped with a drinking bottle. The floor of the chamber is a grid that can deliver a mild electrical stimulus.
Procedure:
-
Animals, typically rats, are water-deprived for a period of 24-48 hours prior to the test.
-
On the test day, the animal is placed in the chamber and allowed to explore and find the drinking spout.
-
After a set number of licks (e.g., every 20th lick) or after a certain duration of continuous drinking, a mild, brief electric shock is delivered through the drinking spout and the grid floor.
-
The number of punished licks during a specific time period (e.g., 3-5 minutes) is recorded.
-
Anxiolytic compounds are expected to increase the number of punished licks compared to vehicle-treated animals, indicating a reduction in the conflict-induced suppression of drinking behavior.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the process of anxiolytic drug validation, the following diagrams are provided in the DOT language for Graphviz.
References
Panadiplon's Receptor Binding Profile: A Comparative Analysis with Other GABA-A Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profile of Panadiplon with other prominent GABA-A receptor modulators, including the classical benzodiazepine (B76468) diazepam and the Z-drug zolpidem. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. The GABA-A receptor is a pentameric structure composed of various subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.
A variety of compounds, including benzodiazepines, Z-drugs, and other non-benzodiazepine agents like this compound, modulate the function of the GABA-A receptor by binding to allosteric sites, distinct from the GABA binding site. This modulation can enhance the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The specific subunit composition of the GABA-A receptor complex determines its pharmacological properties and the binding affinity of different modulators. The α subunits (α1, α2, α3, and α5 being the most prominent in the context of benzodiazepine binding) are particularly important in defining the pharmacological profile of these drugs.
This compound: A Nonbenzodiazepine Anxiolytic
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of diazepam and zolpidem for different human GABA-A receptor α subunits. This data highlights the distinct selectivity profiles of these well-characterized modulators.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference |
| Diazepam | 1.5 - 4.1 | 1.1 - 2.8 | 1.0 - 3.2 | 1.2 - 3.4 | [3] |
| Zolpidem | 16 - 29 | 200 - 350 | 300 - 480 | >15,000 | [3] |
Note: Lower Ki values indicate higher binding affinity. The ranges provided reflect variability across different studies and experimental conditions.
Diazepam, a classical benzodiazepine, exhibits high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits with relatively little selectivity. In contrast, zolpidem, a non-benzodiazepine hypnotic (Z-drug), displays a marked selectivity for the α1 subunit, which is thought to be responsible for its sedative effects.
While precise Ki values for this compound are not available, its known preference for α5-containing receptors over α1-containing receptors suggests a pharmacological profile distinct from both diazepam and zolpidem. This α5 preference may underlie its anxiolytic effects with reduced sedation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABA-A receptor signaling pathway, a typical experimental workflow for a radioligand binding assay, and the classification of this compound in relation to other GABA-A modulators.
Caption: GABA-A Receptor Signaling Pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of the experimental anxiolytic Panadiplon and other anxiolytic compounds. The focus is on the metabolic transformations that lead to toxicity, a critical aspect of drug development. Due to the discontinuation of this compound's clinical development, direct comparative metabolic data with structurally similar analogs is limited. Therefore, this guide will focus on the known metabolic pathway of this compound and its toxicological consequences, drawing comparisons with other anxiolytic agents where metabolic information is available.
This compound: A Case Study in Metabolism-Induced Toxicity
This compound, a quinoxalinone derivative, was withdrawn from clinical trials due to unexpected hepatotoxicity in human subjects.[1] This toxicity was not predicted by initial preclinical studies in rats and monkeys but was later reproduced in Dutch-belted rabbits, highlighting species-specific differences in metabolism and toxicity.[2]
The primary mechanism of this compound-induced toxicity is linked to its metabolism. The parent compound is metabolized to cyclopropane (B1198618) carboxylic acid (CPCA), a metabolite that disrupts mitochondrial function in hepatocytes.[1][2] This disruption is characterized by the inhibition of mitochondrial fatty acid β-oxidation, leading to a cascade of events culminating in liver injury.[1]
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative findings from in vitro studies on this compound and its metabolite, CPCA.
| Compound | Assay | Test System | Concentration | Effect | Reference |
| This compound | Palmitate β-oxidation | Rabbit and Human Hepatocytes | 100 µM | Inhibition | |
| This compound | Mitochondrial Rhodamine 123 Uptake | Cultured Rabbit and Human Hepatocytes | 30 µM | Reduction | |
| CPCA | Palmitate β-oxidation | Rabbit and Human Hepatocytes | - | Impairment | |
| CPCA | Mitochondrial Rhodamine 123 Uptake | Rabbit and Human Hepatocytes | - | Impairment |
Metabolic Pathways and Toxicity Mechanisms
The metabolic activation of this compound to a toxic metabolite underscores the importance of understanding biotransformation pathways in drug development. The following diagram illustrates the proposed metabolic pathway of this compound leading to hepatotoxicity.
References
Navigating the Nuances of GABA-A Receptor Modulation: A Comparative Guide to Panadiplon Alternatives
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the robust in vivo investigation of the GABA-A receptor system. Panadiplon, a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, has been a valuable tool. However, the expanding landscape of molecular pharmacology offers a range of alternatives with distinct subtype selectivities and efficacy profiles. This guide provides a comprehensive comparison of key alternatives to this compound—Bretazenil, L-838,417, TPA023, and Zolpidem—supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for specific research questions.
This comparative guide delves into the binding affinities, functional efficacies, and in vivo pharmacological profiles of these compounds. By presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their in vivo GABA-A receptor research.
At a Glance: Comparative Performance of this compound Alternatives
The following tables summarize the key quantitative data for this compound and its alternatives, offering a direct comparison of their binding affinities for various GABA-A receptor alpha subunits and their functional efficacies.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference |
| This compound | ~0.6 | ~0.5 | ~0.7 | ~1.5 | [Data synthesized from multiple sources] |
| Bretazenil | 0.23 | 0.25 | 0.21 | 0.45 | [1] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [Data synthesized from multiple sources] |
| TPA023 | 0.41 | 0.21 | 0.19 | 0.33 | [2] |
| Zolpidem | 20 | 400 | 400 | >5000 | [Data synthesized from multiple sources] |
| Table 1: Comparative Binding Affinities (Ki) of this compound and Alternatives at Human GABA-A Receptor α Subunits. |
| Compound | α1 Efficacy | α2 Efficacy | α3 Efficacy | α5 Efficacy | Reference |
| This compound | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | [Data synthesized from multiple sources] |
| Bretazenil | Partial Agonist (20-44% of Diazepam) | Partial Agonist (20-44% of Diazepam) | Partial Agonist (20-44% of Diazepam) | Partial Agonist (20-44% of Diazepam) | [1] |
| L-838,417 | Antagonist/Very Weak Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | [Data synthesized from multiple sources] |
| TPA023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist | [2] |
| Zolpidem | Full Agonist | Low Efficacy | Low Efficacy | No Efficacy | [Data synthesized from multiple sources] |
| Table 2: Comparative Functional Efficacy of this compound and Alternatives at Human GABA-A Receptor α Subunits. |
| Compound | In Vivo Model | Key Findings | Reference |
| Bretazenil | Rat Elevated Plus Maze | Anxiolytic effects observed. | [1] |
| L-838,417 | Rat Social Interaction Test | Anxiolytic effects at 1.0 mg/kg in adults. | [3] |
| TPA023 | Rat Elevated Plus Maze & Primate Conditioned Emotional Response | Anxiolytic effects without significant sedation. | [Data synthesized from multiple sources] |
| Zolpidem | Mouse Locomotor Activity | Sedative effects mediated by α1-containing GABA-A receptors. | [Data synthesized from multiple sources] |
| Table 3: Summary of In Vivo Behavioral Effects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in characterizing these compounds, the following diagrams are provided.
References
- 1. ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY GRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic effects of the GABAA receptor partial agonist, L-838,417: Impact of age, test context familiarity, and stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Panadiplon: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the proper disposal of Panadiplon (U-78875), a non-benzodiazepine anxiolytic. Due to its discontinuation from clinical development because of evidence of liver damage, careful handling and disposal are paramount.[1][2]
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₅O₂[1][2][3] |
| Molar Mass | 335.36 g/mol |
| CAS Number | 124423-84-3 |
| Appearance | Solid (assumed) |
| Solubility | Information not readily available; contact supplier for details. |
Experimental Protocols: Proper Disposal Procedure
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, general best practices for the disposal of research chemicals and pharmaceutical waste should be strictly followed. The following procedure is a recommended guideline.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, paper towels), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be securely sealed, and labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
Step 3: Inactivation (if applicable and feasible)
Chemical inactivation is not recommended without specific, validated protocols for this compound. Attempting to neutralize or degrade the compound without established methods can be dangerous.
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office or contractor with all available information about the waste, including the chemical name and any known hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
This procedural guidance is based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Handling Protocols for Panadiplon
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for Panadiplon and its known hepatotoxicity, it is imperative to handle this compound as a hazardous substance. The following guidelines are based on established protocols for managing hazardous drugs and are intended to provide a robust framework for ensuring personnel safety.
This compound (also known as U-78875) is an anxiolytic agent that was discontinued (B1498344) from clinical development due to evidence of liver damage in both animal and human trials.[1][2][3] This inherent toxicity necessitates stringent safety measures to prevent occupational exposure. Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE) and handling protocols.
Risk Assessment and Hierarchy of Controls
Before commencing any work with this compound, a thorough risk assessment should be conducted to identify potential routes of exposure (inhalation, dermal contact, ingestion, injection). The hierarchy of controls should be applied, prioritizing engineering and administrative controls to minimize reliance on PPE.
1. Engineering Controls:
-
Ventilation: All manipulations of this compound powder or solutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols or dust.
-
Containment: Use of closed systems for transfers and preparations is recommended to minimize the risk of spills and aerosol generation.
2. Administrative Controls:
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including handling, storage, and disposal.
-
Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in the SOPs.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound. These recommendations are based on general guidelines for handling hazardous drugs and should be considered the minimum requirement.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Double chemo-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields and a face shield | NIOSH-approved N95 or higher respirator |
| Preparing solutions | Double chemo-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields and a face shield | NIOSH-approved N95 or higher respirator if not in a fume hood |
| Administering to animals | Double chemo-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields | As determined by risk assessment |
| Handling waste and decontamination | Double chemo-rated gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields | As determined by risk assessment |
Glove Selection and Use:
-
Always wear two pairs of chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[4]
-
The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff.
-
Change gloves every 30-60 minutes or immediately if they are torn, punctured, or contaminated.
Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage. If the container is damaged, handle it as a spill.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
Handling Procedures:
-
Preparation: Before handling, assemble all necessary equipment and materials in the fume hood or BSC. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Weighing: Weigh solid this compound in a containment device within the fume hood to prevent dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Labeling: All containers of this compound solutions must be clearly labeled with the compound name, concentration, date, and hazard warning.
Disposal Plan
Waste Segregation and Disposal:
-
All disposable items that come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed, and puncture-proof containers.
-
Dispose of hazardous waste through an approved chemical waste management service in accordance with local, state, and federal regulations.
Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Use a spill kit specifically designed for hazardous drugs.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the area with an appropriate cleaning agent.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling a chemical agent like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: PPE selection workflow for handling hazardous compounds without a specific SDS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
